PF-06446846 hydrochloride
Description
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSJYIVIWBIHOU-UNTBIKODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of PF-06446846 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] Its unique mechanism of action, involving the selective stalling of the 80S ribosome during PCSK9 mRNA translation, represents a novel therapeutic strategy for managing hypercholesterolemia.[2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.
Discovery and Lead Optimization
The discovery of PF-06446846 stemmed from a hit-to-lead optimization program aimed at identifying small molecules that could inhibit PCSK9 production. The initial hit compound, PF-00932239, was identified through high-throughput screening. While demonstrating activity, PF-00932239 had suboptimal pharmacokinetic properties. Medicinal chemistry efforts focused on modifying two regions of the molecule to enhance potency, selectivity, and metabolic stability, ultimately leading to the identification of PF-06446846.[2] This optimized compound exhibited improved properties suitable for in vivo evaluation.
Mechanism of Action: Selective Ribosome Stalling
PF-06446846 exerts its inhibitory effect through a novel mechanism of action. It selectively stalls the 80S ribosome at approximately codon 34 of the PCSK9 messenger RNA (mRNA).[2][3] This stalling is dependent on the specific amino acid sequence of the nascent polypeptide chain within the ribosomal exit tunnel.[2] By physically obstructing the progression of the ribosome, PF-06446846 effectively halts the translation of PCSK9 protein, leading to a reduction in its circulating levels.[4][5] This targeted approach offers high selectivity, with ribosome profiling studies showing that very few other proteins are affected.[2]
Quantitative Biological Data
The biological activity of PF-06446846 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Secretion) | Huh7 | 0.3 µM | [6][7] |
| IC50 (PCSK9(1–35)-luciferase expression) | In vitro translation | 2 µM | [6] |
| Cytotoxicity (IC50) | Rat Lin(-) cells | 2.9 µM | [6] |
| Cytotoxicity (IC50) | Human CD34+ cells | 2.7 µM | [6] |
| Table 1: In Vitro Activity of PF-06446846. |
| Parameter | Species | Dose | Effect | Reference |
| Plasma PCSK9 Reduction | Rat | 5-50 mg/kg/day (oral) | Dose-dependent lowering | [8] |
| Total Cholesterol Reduction | Rat | 50 mg/kg/day (oral) | Statistically significant reduction | [2] |
| Table 2: In Vivo Activity of PF-06446846 in Rats. |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-(3H-[1][2][4]triazolo[4,5-b]pyridin-3-yl)benzamide hydrochloride (this compound) has been reported in the supplementary materials of Lintner et al., 2017. The synthesis involves a multi-step sequence, and a key final step is the formation of the hydrochloride salt. A correction to the original publication noted the optical rotation of the final compound as [α]D25 = -55.3˚ (c = 1.965, MeOH).[9]
Experimental Protocols
Ribosome Profiling
This protocol is adapted from standard methods for ribosome profiling in mammalian cells.[1][2][10]
Objective: To determine the genome-wide translational landscape in response to PF-06446846 treatment and identify specific ribosome stall sites.
Methodology:
-
Cell Culture and Treatment:
-
Culture Huh7 cells to 70-80% confluency.
-
Treat cells with PF-06446846 at the desired concentration (e.g., 1.5 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Arrest translation by adding cycloheximide (100 µg/mL) and incubating for 10 minutes at 37°C.
-
-
Cell Lysis and Ribosome Footprinting:
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse cells in a buffer containing Tris-HCl, NaCl, MgCl2, Triton X-100, and cycloheximide.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Stop the digestion with a SUPERase inhibitor.
-
-
Ribosome Isolation and Footprint Purification:
-
Isolate monosomes by sucrose density gradient centrifugation.
-
Extract RNA from the monosome fraction.
-
Purify ribosome-protected fragments (RPFs) of ~28-30 nucleotides by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Ligate adaptors to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Calculate ribosome density at each codon to identify stall sites.
-
PCSK9 Secretion Assay in Huh7 Cells
This protocol is based on methods described for measuring secreted proteins from cultured cells.[6][7]
Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from human hepatoma (Huh7) cells.
Methodology:
-
Cell Culture:
-
Plate Huh7 cells in 96-well plates and grow to confluency.
-
-
Compound Treatment:
-
Replace the growth medium with a serum-free medium containing various concentrations of PF-06446846 or vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for PCSK9 secretion.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA for PCSK9 Quantification:
-
Coat a 96-well ELISA plate with a capture antibody specific for human PCSK9.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of recombinant human PCSK9 to the plate.
-
Incubate to allow PCSK9 to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured PCSK9.
-
Wash the plate and add a substrate for the enzyme (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of PCSK9 in the samples based on the standard curve.
-
Determine the IC50 value of PF-06446846 for PCSK9 secretion.
-
In Vivo Efficacy Study in Rats
This protocol is based on the in vivo studies described by Lintner et al. (2017).[2][8]
Objective: To evaluate the in vivo efficacy of orally administered PF-06446846 in reducing plasma PCSK9 and cholesterol levels in rats.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats.
-
Acclimatize the animals to the housing conditions before the study.
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle control orally once daily for a specified duration (e.g., 14 days) at various dose levels (e.g., 5, 15, and 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after the first and subsequent doses (e.g., 1, 3, 6, and 24 hours post-dose) via a suitable method (e.g., tail vein sampling).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
-
Biochemical Analysis:
-
Measure plasma concentrations of PF-06446846 using a validated analytical method (e.g., LC-MS/MS).
-
Quantify plasma PCSK9 levels using a species-specific ELISA kit.
-
Measure total plasma cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.
-
-
Data Analysis:
-
Analyze the pharmacokinetic profile of PF-06446846.
-
Determine the dose-dependent effects of the compound on plasma PCSK9 and lipid levels.
-
Perform statistical analysis to assess the significance of the observed effects.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 5. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 6. qian.human.cornell.edu [qian.human.cornell.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.unsw.edu.au [research.unsw.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Target Selectivity of PF-06446846 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a pioneering small molecule inhibitor that operates through a highly selective mechanism of translational inhibition. This technical guide provides an in-depth analysis of its target selectivity profile, detailing its primary pharmacological target and off-target interactions. The document outlines the experimental methodologies employed to characterize its selectivity, presents quantitative data in a clear, comparative format, and visualizes the key pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering critical insights into the nuanced activity of this compound.
Introduction
PF-06446846 is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5][6][7][8][9][10][11][12][13] Its unique mechanism of action involves engaging the nascent polypeptide chain of PCSK9 within the ribosomal exit tunnel, leading to the stalling of the 80S ribosome specifically during the translation of PCSK9 mRNA.[1][2][10][11][13] This targeted interference with protein synthesis presents a novel therapeutic strategy.[1][11][13] Understanding the precise selectivity of such a compound is paramount for its development as a safe and effective therapeutic agent. This guide delves into the target selectivity profile of PF-06446846, providing a detailed overview of its on-target potency and off-target landscape.
Mechanism of Action: Selective Translational Inhibition
PF-06446846 exerts its effect by binding to the human ribosome and interacting with the nascent PCSK9 polypeptide chain as it emerges. This interaction is sequence-specific and induces a conformational change that halts the progression of the ribosome at approximately codon 34 of the PCSK9 mRNA.[1][2][10] This stalling prevents the synthesis of the full-length, functional PCSK9 protein. The high selectivity of PF-06446846 is attributed to the specific amino acid sequence of the nascent PCSK9 chain and its unique interaction with the compound within the confines of the ribosomal tunnel.
Figure 1: Mechanism of action of PF-06446846.
Target Selectivity Profile
The selectivity of PF-06446846 has been extensively evaluated using techniques such as in vitro translation assays and ribosome profiling. These studies have demonstrated its high potency against PCSK9 translation and minimal impact on the broader proteome.
On-Target Activity
The primary target of PF-06446846 is the translational machinery actively synthesizing PCSK9. The potency of this inhibition has been quantified in cellular assays.
| Target | Assay Type | Cell Line | IC50 | Reference |
| PCSK9 Secretion | Enzyme-Linked Immunosorbent Assay (ELISA) | Huh7 | 0.3 µM | [5][9] |
Off-Target Profile
Ribosome profiling has been the primary method to assess the global impact of PF-06446846 on protein translation. This technique allows for a transcriptome-wide survey of ribosome occupancy on all translated mRNAs. Studies have shown that PF-06446846 is remarkably selective, affecting only a small fraction of the translatome.
A study comparing the effects of PF-06446846 and a related compound, PF-06378503, in Huh7 cells identified a limited number of off-target transcripts for PF-06446846. While a comprehensive list with quantitative inhibition values for all off-targets is not publicly available, the key findings indicate a very narrow spectrum of activity. The translation of FAM13B and HSD17B11 was potently inhibited by PF-06446846, while these were unaffected by PF-06378503.[9] Conversely, PF-06378503 inhibited the translation of CNPY4, TM4SF4, and DHFRL1, which were not significantly affected by PF-06446846.[9] This highlights the subtle structural determinants of selectivity for this class of inhibitors. Overall, ribosome profiling assays have indicated that less than 0.5% of transcripts are affected by PF-06446846.[10]
| Off-Target Protein | Method | Observation | Reference |
| FAM13B | Ribosome Profiling | Potently inhibited by PF-06446846 | [9] |
| HSD17B11 | Ribosome Profiling | Potently inhibited by PF-06446846 | [9] |
| Global Translatome | Ribosome Profiling | Less than 0.5% of transcripts affected | [10] |
| Global Proteome | Mass Spectrometry | No general effect on the secreted and intracellular proteome | [5] |
Experimental Protocols
Ribosome Profiling
Ribosome profiling provides a snapshot of all the ribosome positions on mRNA across the transcriptome. The following is a generalized protocol based on standard methods.
Figure 2: Experimental workflow for ribosome profiling.
Detailed Methodology:
-
Cell Culture and Treatment: Huh7 cells are cultured to ~80% confluency. The cells are then treated with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified duration.
-
Cell Lysis: The culture medium is removed, and cells are washed with ice-cold PBS containing a translation elongation inhibitor like cycloheximide (100 µg/mL) to freeze ribosomes in place. Cells are then lysed in a buffer containing cycloheximide.
-
Nuclease Digestion: The cell lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time are optimized to ensure complete digestion of unprotected RNA while leaving ribosome-protected fragments (RPFs) intact.
-
Ribosome Isolation: The digested lysate is loaded onto a sucrose density gradient and subjected to ultracentrifugation to separate monosomes from polysomes and other cellular components. The monosome fraction, containing the 80S ribosome with the protected mRNA fragment, is collected.
-
RNA Extraction: RNA is extracted from the collected monosome fraction using a suitable method such as Trizol extraction followed by isopropanol precipitation.
-
Library Preparation: The extracted RPFs (typically 28-30 nucleotides in length) are size-selected by gel electrophoresis. Adapters are then ligated to the 3' and 5' ends of the RPFs. The ligated fragments are reverse transcribed to cDNA, which is then amplified by PCR to generate a sequencing library.
-
Sequencing: The cDNA library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the reference transcriptome. The number of reads mapping to each gene is quantified to determine the ribosome occupancy, which is a measure of translation efficiency. Changes in ribosome occupancy between the PF-06446846-treated and vehicle-treated samples reveal the on- and off-target effects of the compound.
In Vitro Translation Assay
In vitro translation assays are used to directly measure the effect of a compound on the synthesis of a specific protein in a cell-free system. A common approach involves using a luciferase reporter fused to the target protein sequence.
Detailed Methodology:
-
Template Preparation: An mRNA template is generated that encodes a fusion protein of the N-terminal region of PCSK9 (containing the stalling sequence) and a reporter enzyme, such as firefly luciferase. A control template encoding only luciferase is also prepared.
-
In Vitro Translation Reaction: The in vitro translation reaction is set up using a HeLa cell lysate-based system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).
-
Compound Addition: this compound is added to the reaction at various concentrations. A vehicle control is also included.
-
Incubation: The reactions are incubated at 30-37°C for a sufficient time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Luciferase Assay: After the incubation period, a luciferase substrate is added to each reaction. The resulting luminescence, which is proportional to the amount of synthesized luciferase, is measured using a luminometer.
-
Data Analysis: The luminescence signal from the PCSK9-luciferase fusion construct is compared to the control luciferase construct to determine the specific inhibitory effect of PF-06446846 on PCSK9 translation. The IC50 value is calculated from the dose-response curve.
Signaling Pathway Context
PF-06446846's inhibition of PCSK9 translation has direct implications for cholesterol homeostasis. By reducing the levels of secreted PCSK9, PF-06446846 prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This leads to increased LDLR recycling and enhanced clearance of LDL cholesterol from the bloodstream.
Figure 3: Signaling pathway context of PF-06446846 action.
Conclusion
This compound represents a significant advancement in the field of targeted therapeutics, demonstrating that small molecules can be designed to selectively inhibit the translation of a single protein. Its high degree of selectivity for PCSK9, as confirmed by rigorous ribosome profiling and in vitro assays, underscores the potential of this novel mechanism of action. This technical guide provides a comprehensive overview of the target selectivity profile of PF-06446846, offering valuable data and methodological insights for the scientific community. Further research into this class of compounds could pave the way for the development of highly specific therapies for a range of diseases that are currently considered "undruggable."
References
- 1. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. med.emory.edu [med.emory.edu]
- 5. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 8. In vitro translation using HeLa extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 12. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
An In-depth Technical Guide to the Ribosome Stalling Mechanism of PF-06446846 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06446846 hydrochloride is a pioneering small molecule inhibitor that selectively targets the translation of a small subset of proteins, most notably proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol levels. This document provides a comprehensive technical overview of the unique ribosome stalling mechanism employed by PF-06446846. By binding within the ribosomal exit tunnel and interacting with the nascent polypeptide chain, PF-06446846 induces a sequence-specific translational arrest. This guide details the molecular interactions, summarizes key quantitative data, outlines the experimental protocols used to elucidate this mechanism, and provides visual representations of the associated pathways and workflows.
Core Mechanism of Action: Selective Ribosome Stalling
PF-06446846 represents a novel class of therapeutic agents that function not by inhibiting a protein's activity directly, but by preventing its synthesis. The compound exerts its effect by engaging the ribosome during the elongation phase of translation in a highly specific manner.
The primary mechanism involves the binding of PF-06446846 to a eukaryotic-specific pocket within the nascent peptide exit tunnel of the 80S ribosome, formed by the 28S ribosomal RNA.[1][2] This binding alone is not sufficient to halt translation. The key to its selectivity lies in the interaction between the drug, the ribosome, and specific amino acid sequences of the nascent polypeptide chain being synthesized.[3]
For its principal target, PCSK9, PF-06446846 induces the ribosome to stall around codon 34.[3][4] This stalling is mediated by the sequence of the nascent chain as it passes through the exit tunnel.[3] The presence of PF-06446846 is thought to alter the path of the nascent chain, leading to a conformation that is incompatible with continued elongation.[1][2] Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 arrests the translating ribosome in a rotated state, where the peptidyl-tRNA is improperly docked in the peptidyl transferase center, thus preventing translocation.[1][2] This selective stalling of protein synthesis has been demonstrated to be highly specific, affecting only a very small number of proteins within the cell.[3]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of PF-06446846.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PCSK9 Secretion) | 0.3 µM | Huh7 cells | [4][5] |
| IC50 (PCSK9(1–35)-luciferase expression) | 2 µM | HeLa cell-free translation | [6] |
| Binding Affinity (Kd) to human ribosomes | 7.0 µM | Purified human ribosomes | [6] |
Table 1: In Vitro Efficacy and Binding of PF-06446846.
| Animal Model | Dosing | Effect | Reference |
| Rat | 5-50 mg/kg/day (oral gavage for 14 days) | Dose-dependent reduction in plasma PCSK9 and total cholesterol | [4] |
Table 2: In Vivo Efficacy of PF-06446846.
Signaling Pathway and Logical Relationships
The following diagram illustrates the mechanism of action of PF-06446846 in the context of PCSK9 translation and its downstream effect on LDL cholesterol.
Caption: Mechanism of PF-06446846-induced ribosome stalling and its downstream effects.
Experimental Protocols
The elucidation of PF-06446846's mechanism of action has relied on a suite of advanced molecular biology and structural biology techniques. Below are detailed methodologies for the key experiments cited in the research.
Ribosome Profiling
Objective: To identify the precise locations on mRNA transcripts where ribosomes are stalled by PF-06446846.
Methodology:
-
Cell Treatment: Huh7 cells are cultured and treated with either PF-06446846 (e.g., 1.5 µM) or a vehicle control for a specified duration (e.g., 10 minutes or 1 hour).[3]
-
Translation Arrest: Translation is arrested by the addition of cycloheximide.
-
Cell Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with RNase I to digest mRNA that is not protected by ribosomes. This results in ribosome-protected mRNA fragments (RPFs).
-
Ribosome Isolation: Monosomes are isolated by sucrose density gradient centrifugation.
-
RPF Extraction: The RPFs (typically ~28-30 nucleotides in length) are extracted from the isolated ribosomes.
-
Library Preparation: A sequencing library is prepared from the RPFs. This involves 3' adapter ligation, reverse transcription to cDNA, circularization, and PCR amplification.
-
Deep Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome. The density of reads at specific codon positions is calculated and compared between the PF-06446846-treated and control samples to identify stall sites.[3]
Caption: Experimental workflow for ribosome profiling.
In Vitro Translation and Toeprinting Assays
Objective: To confirm ribosome stalling at specific sites in a cell-free system and to map the 3' boundary of the stalled ribosome.
Methodology:
-
Template Preparation: A DNA template encoding the mRNA of interest (e.g., a PCSK9-luciferase fusion construct) is prepared.
-
In Vitro Translation: The mRNA is translated in a cell-free system, such as a HeLa cell extract or rabbit reticulocyte lysate, in the presence of PF-06446846 or a vehicle control.[6]
-
Primer Annealing: A fluorescently labeled DNA primer complementary to a region downstream of the expected stall site is annealed to the mRNA.
-
Reverse Transcription: Reverse transcriptase is added to synthesize cDNA. The enzyme will extend the primer until it is blocked by the stalled ribosome.
-
Denaturation and Analysis: The reaction products are denatured, and the resulting cDNA fragments are separated by size using capillary electrophoresis or a sequencing gel.
-
Stall Site Identification: The lengths of the cDNA fragments (the "toeprints") indicate the position of the leading edge of the stalled ribosome, allowing for precise mapping of the stall site.[6]
Caption: Experimental workflow for the toeprinting assay.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To visualize the three-dimensional structure of the PF-06446846-stalled ribosome-nascent chain complex at near-atomic resolution.
Methodology:
-
Preparation of Stalled Ribosome-Nascent Chain Complexes (RNCs): RNCs are generated by in vitro translation of a specific mRNA (e.g., PCSK9 or CDH1) in the presence of PF-06446846 to induce stalling.
-
Purification: The stalled RNCs are purified, often using an affinity tag on the nascent chain.
-
Grid Preparation: A small volume of the purified RNC solution is applied to an EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the RNCs in different orientations.
-
Image Processing: The images are processed to identify individual RNC particles. These particles are then aligned and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the RNC.
-
Model Building and Refinement: An atomic model of the ribosome, nascent chain, tRNAs, and PF-06446846 is built into the 3D map and refined to high resolution.[1][2]
Cell-Based PCSK9 Secretion Assay
Objective: To quantify the inhibitory effect of PF-06446846 on the secretion of PCSK9 from cultured cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a specified period to allow for PCSK9 synthesis and secretion.
-
Supernatant Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.
-
Quantification of PCSK9: The concentration of PCSK9 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The PCSK9 concentrations are plotted against the PF-06446846 concentrations, and the IC50 value is calculated.[4][5]
Conclusion
This compound represents a paradigm shift in targeting disease-causing proteins. Its unique mechanism of sequence-specific ribosome stalling, mediated by its interaction with the nascent polypeptide chain within the ribosomal exit tunnel, opens up new avenues for therapeutic intervention against proteins previously considered "undruggable." The combination of ribosome profiling, in vitro translation assays, cryo-EM, and cell-based assays has been instrumental in dissecting this intricate mechanism. This technical guide provides a foundational understanding for researchers and drug development professionals seeking to explore and expand upon this novel therapeutic strategy.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of PCSK9 Translation by PF-06446846 Hydrochloride: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism and effects of PF-06446846 hydrochloride, a novel small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation. This compound represents a promising oral therapeutic strategy for managing hypercholesterolemia by selectively targeting the synthesis of the PCSK9 protein.
Core Mechanism of Action: Ribosomal Stalling
PF-06446846 is an orally active compound that directly and selectively inhibits the translation of PCSK9.[1] Its mechanism of action is unique among cholesterol-lowering agents. Instead of targeting the circulating PCSK9 protein, PF-06446846 acts at the level of protein synthesis by stalling the 80S ribosome as it translates the PCSK9 messenger RNA (mRNA).[1][2] This stalling event is highly specific, occurring in the vicinity of codon 34 of the PCSK9 transcript.[3][4][5][6] The activity of the compound is dependent on the specific amino acid sequence of the nascent polypeptide chain as it traverses the ribosome exit tunnel.[5] By binding within this tunnel, PF-06446846 appears to induce a kink in the growing protein, which halts its progression and, consequently, the entire translation process.[7] This targeted approach ensures a high degree of selectivity for PCSK9, with minimal impact on the synthesis of other proteins.[5][7][8]
The conventional role of PCSK9 is to promote the degradation of low-density lipoprotein (LDL) receptors in the liver.[9][10][11] By binding to these receptors, PCSK9 targets them for lysosomal degradation, which in turn reduces the liver's ability to clear LDL cholesterol ("bad cholesterol") from the bloodstream.[10][11] By inhibiting the production of PCSK9, PF-06446846 effectively increases the number of LDL receptors on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the plasma.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of PF-06446846
| Assay | Cell Line | Parameter | Value | Reference |
| PCSK9 Secretion | Huh7 | IC50 | 0.3 µM | [3][4] |
| PCSK9(1–35)-luciferase Expression | - | IC50 | 2 µM | [1] |
Table 2: In Vivo Efficacy of PF-06446846 in Rats (14-day study)
| Dosage (Oral Gavage) | Effect on Plasma PCSK9 | Effect on Total Cholesterol | Reference |
| 5 mg/kg/day | Dose-dependent lowering | Dose-dependent lowering | [3][4][5] |
| 15 mg/kg/day | Dose-dependent lowering | Dose-dependent lowering | [4][5] |
| 50 mg/kg/day | Dose-dependent lowering | Dose-dependent lowering | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Huh7 Cell-Based PCSK9 Secretion Assay
This assay is designed to measure the inhibitory effect of PF-06446846 on the secretion of PCSK9 from a human hepatoma cell line (Huh7).
-
Cell Culture: Huh7 cells are cultured in appropriate media and conditions to ensure optimal growth and protein expression.
-
Compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The treated cells are incubated for a specified period to allow for PCSK9 synthesis and secretion.
-
Sample Collection: The cell culture supernatant, containing the secreted PCSK9, is collected.
-
PCSK9 Quantification: The concentration of PCSK9 in the supernatant is quantified using a sensitive and specific method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of PF-06446846 that inhibits 50% of PCSK9 secretion, is calculated from the dose-response curve.
In Vivo Rat Study for Plasma PCSK9 and Cholesterol Levels
This study evaluates the in vivo efficacy of orally administered PF-06446846.
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the start of the experiment.
-
Dosing: PF-06446846 is administered daily via oral gavage at different dose levels (e.g., 5, 15, and 50 mg/kg/day) for a period of 14 days.[4][5] A control group receives the vehicle.
-
Blood Sampling: Blood samples are collected at specified time points to measure plasma concentrations of both PF-06446846 and PCSK9.
-
Lipid Profile Analysis: At the end of the study, blood is collected from fasted animals to determine total plasma cholesterol levels.
-
Data Analysis: The data is analyzed to determine the dose-dependent effects of PF-06446846 on plasma PCSK9 and total cholesterol levels.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of PCSK9 and the experimental workflow for evaluating PF-06446846.
Caption: PCSK9 signaling pathway leading to LDL receptor degradation.
Caption: Mechanism of PF-06446846 in halting PCSK9 translation.
Caption: Experimental workflow for evaluating PF-06446846 efficacy.
Conclusion and Future Directions
This compound presents a novel and highly selective mechanism for lowering LDL cholesterol by inhibiting the translation of PCSK9. Its oral bioavailability and potent in vivo activity make it an attractive candidate for the treatment of hypercholesterolemia. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and long-term safety profile in humans. The unique mechanism of selectively stalling ribosome translation opens up new avenues for drug discovery, potentially targeting other "undruggable" proteins involved in various diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pfizer.com [pfizer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nps.org.au [nps.org.au]
- 10. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCSK9 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to PF-06446846 Hydrochloride (CAS Number: 1632250-50-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By inducing ribosome stalling during the synthesis of PCSK9, PF-06446846 effectively reduces plasma PCSK9 levels, leading to a subsequent decrease in total cholesterol.[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development in the field of cardiovascular disease and lipid metabolism.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1632250-50-0 | [2] |
| Formal Name | N-(3-chloro-2-pyridinyl)-N-((3R)-3-piperidinyl)-4-(3H-1,2,3-triazolo[4,5-b]pyridin-3-yl)-benzamide, hydrochloride | [2] |
| Chemical Formula | C₂₂H₂₀ClN₇O · HCl | [2] |
| Molecular Weight | 470.36 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
| Solubility | DMSO: ≥10 mg/mL | [2] |
| Storage | Store at -20°C for long-term | [2] |
Mechanism of Action: Selective Ribosome Stalling
PF-06446846 employs a unique mechanism of action by selectively inhibiting the translation of PCSK9 mRNA. It achieves this by engaging the nascent polypeptide chain within the ribosomal exit tunnel, inducing a stall in the ribosome at approximately codon 34 of the PCSK9 transcript.[1] This sequence-specific stalling prevents the synthesis of the full-length PCSK9 protein, leading to reduced secretion and lower circulating levels of PCSK9.
The reduction in PCSK9 levels has a direct impact on cholesterol homeostasis. Under normal conditions, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[3] By decreasing the amount of circulating PCSK9, PF-06446846 prevents the degradation of LDLRs. This leads to an increased number of LDLRs on the cell surface, which in turn enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.
Caption: Mechanism of action of PF-06446846.
Preclinical Data
In Vitro Activity
PF-06446846 has demonstrated potent and selective inhibition of PCSK9 secretion in human hepatocyte-derived Huh7 cells.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (PCSK9 Secretion) | 0.3 µM | Huh7 | [1] |
In Vivo Efficacy in Rats
Oral administration of PF-06446846 to Sprague-Dawley rats resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.
Table 3.2.1: Effect of a Single Oral Dose of PF-06446846 on Plasma PCSK9 in Rats [1]
| Dose (mg/kg) | Time (hours) | Mean Plasma PCSK9 (% of Vehicle) |
| 15 | 3 | ~60% |
| 15 | 6 | ~40% |
| 50 | 3 | ~40% |
| 50 | 6 | ~20% |
Table 3.2.2: Effect of 14-Day Oral Dosing of PF-06446846 on Plasma Parameters in Rats (24h post-last dose) [1]
| Dose (mg/kg/day) | Mean Plasma PCSK9 (% of Vehicle) | Mean Total Cholesterol (% of Vehicle) |
| 5 | ~80% | ~90% |
| 15 | ~50% | ~75% |
| 50 | ~30% | ~60% |
Pharmacokinetics in Rats
Pharmacokinetic parameters were assessed in rats following single and multiple oral doses of PF-06446846.
Table 3.3.1: Pharmacokinetic Parameters of PF-06446846 in Rats After a Single Oral Dose [4]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) |
| 5 | 134 ± 34 | 3.0 ± 0.0 | 1140 ± 220 |
| 15 | 457 ± 109 | 4.2 ± 1.9 | 4680 ± 970 |
| 50 | 1830 ± 540 | 6.0 ± 0.0 | 25000 ± 7400 |
Table 3.3.2: Pharmacokinetic Parameters of PF-06446846 in Rats After 12 Days of Oral Dosing [4]
| Dose (mg/kg/day) | Cmax (ng/mL) | Tmax (hours) | AUC₀₋₂₄ (ng·h/mL) |
| 5 | 129 ± 18 | 3.0 ± 0.0 | 1200 ± 190 |
| 15 | 422 ± 117 | 4.8 ± 1.6 | 4730 ± 1200 |
| 50 | 1950 ± 620 | 5.4 ± 1.3 | 26900 ± 8400 |
| Data are presented as mean ± standard deviation. |
Toxicology
Preliminary toxicology studies have reported cytotoxicity against rat bone marrow and human CD34+ cells at micromolar concentrations.
| Cell Type | IC₅₀ (µM) |
| Rat Bone Marrow | 2.9 |
| Human CD34+ | 2.7 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the coupling of two key intermediates: (R)-N-(3-chloropyridin-2-yl)piperidin-3-amine and 4-(3H-[1][2][5]triazolo[4,5-b]pyridin-3-yl)benzoic acid.
Caption: General synthetic workflow for this compound.
A detailed, step-by-step synthesis protocol is proprietary and not publicly available. However, the general approach involves standard organic chemistry transformations. The synthesis of related triazolopyridine and aminopiperidine moieties has been described in the chemical literature.
PCSK9 Secretion Assay (Huh7 Cells)
This assay quantifies the amount of PCSK9 secreted by Huh7 cells into the culture medium following treatment with the test compound.
-
Cell Culture: Plate Huh7 cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for PCSK9 secretion.
-
Sample Collection: Collect the conditioned medium from each well.
-
Quantification: Measure the concentration of PCSK9 in the conditioned medium using a commercially available PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the PCSK9 concentrations to a control protein (e.g., total protein in the cell lysate) and calculate the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Ribosome Profiling
Ribosome profiling is a powerful technique used to determine the precise locations of ribosomes on mRNA transcripts on a genome-wide scale.
-
Cell Treatment: Treat Huh7 cells with PF-06446846 or vehicle for a specified time.
-
Lysis and Nuclease Digestion: Lyse the cells and treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or other suitable methods.
-
Library Preparation: Extract the RNA footprints and prepare a sequencing library. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the ribosome footprints. Analyze the data to identify regions of increased ribosome occupancy, indicating ribosome stalling.
Caption: General workflow for ribosome profiling experiments.
In Vivo Rat Study
This protocol outlines the general procedure for evaluating the efficacy of PF-06446846 in a rat model.
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Prepare a formulation of this compound suitable for oral gavage (e.g., in a vehicle such as 0.5% methylcellulose). Administer the compound or vehicle control to the rats daily for the duration of the study (e.g., 14 days).
-
Blood Sampling: Collect blood samples at specified time points (e.g., pre-dose and at various times post-dose) via a suitable method (e.g., tail vein).
-
Plasma Analysis: Process the blood to obtain plasma. Measure plasma PCSK9 concentrations using a species-specific ELISA kit and total cholesterol levels using a standard enzymatic assay.
-
Data Analysis: Analyze the data to determine the effect of PF-06446846 on plasma PCSK9 and cholesterol levels compared to the vehicle control group.
Conclusion
This compound represents a promising new class of oral therapies for hypercholesterolemia. Its unique mechanism of selectively inhibiting PCSK9 translation through ribosome stalling offers a novel approach to upregulating LDLR and reducing plasma LDL-C. The preclinical data presented in this guide demonstrate its potential efficacy. Further research is warranted to fully elucidate its pharmacokinetic and safety profile in other species and ultimately in humans. This technical guide provides a foundational resource for scientists and researchers working on the development of next-generation lipid-lowering therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. Overexpression of PCSK9 accelerates the degradation of the LDLR in a post-endoplasmic reticulum compartment - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PF-06446846 Hydrochloride: A Selective PCSK9 Translation Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a novel, orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] By inducing ribosomal stalling during the translation of PCSK9 mRNA, PF-06446846 effectively reduces the levels of circulating PCSK9, a key regulator of low-density lipoprotein cholesterol (LDL-C).[1][3] This unique mechanism of action presents a promising therapeutic strategy for the management of hypercholesterolemia. This document provides a comprehensive overview of the preclinical research findings for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
PF-06446846 exerts its pharmacological effect through a highly specific mechanism that involves the engagement of the ribosome nascent chain complex during protein synthesis.[1][3] The compound selectively targets the translation of PCSK9 mRNA, inducing the 80S ribosome to stall around codon 34.[1][2] This stalling is dependent on the amino acid sequence of the nascent PCSK9 polypeptide chain within the ribosome exit tunnel.[1] The consequence of this ribosomal stalling is the specific inhibition of PCSK9 protein production, leading to decreased secretion and lower circulating levels of PCSK9.[1][4]
Quantitative In Vitro Data
The in vitro activity of PF-06446846 was assessed in various cell-based and cell-free assays to determine its potency and selectivity.
| Assay Type | Cell Line/System | Endpoint | IC50 | Reference |
| PCSK9 Secretion | Huh7 cells | Inhibition of PCSK9 secretion | 0.3 µM | [2][5] |
| PCSK9 Translation | HeLa cell-derived in vitro translation | Inhibition of PCSK9(1–35)-luciferase expression | 2 µM | [4][5] |
| Cytotoxicity | Rat Lin(-) bone marrow cells | Cell viability | 2.9 µM | [4] |
| Cytotoxicity | Human CD34+ cells | Cell viability | 2.7 µM | [4] |
Quantitative In Vivo Data
The in vivo efficacy of PF-06446846 was evaluated in a rat model. Oral administration of the compound led to a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.
Plasma PCSK9 Reduction in Rats
| Dose (mg/kg/day) | Treatment Duration | Plasma PCSK9 Reduction | Reference |
| 5, 15, 50 | 14 days | Dose-dependent decrease | [1][2] |
Plasma Cholesterol Reduction in Rats
| Dose (mg/kg/day) | Treatment Duration | Plasma Total Cholesterol Reduction | Reference |
| 5, 15, 50 | 14 days | Dose-dependent decrease | [1][2] |
Experimental Protocols
In Vitro PCSK9 Secretion Assay
-
Cell Line: Huh7 human hepatoma cells were utilized.
-
Treatment: Cells were incubated with varying concentrations of this compound.
-
Endpoint Measurement: The concentration of secreted PCSK9 in the cell culture medium was quantified using a commercial ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.[2][5]
In Vitro Translation Assay
-
System: A HeLa cell-derived in vitro translation system was used.
-
Construct: A PCSK9-luciferase fusion construct containing the first 35 residues of PCSK9 was employed.
-
Treatment: The in vitro translation reaction was performed in the presence of different concentrations of PF-06446846.
-
Endpoint Measurement: Luciferase activity was measured as an indicator of protein synthesis.
-
Data Analysis: The IC50 value was determined by analyzing the inhibition of luciferase expression.[1]
In Vivo Rat Study
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Drug Administration: this compound was administered orally via gavage at doses of 5, 15, and 50 mg/kg daily for 14 consecutive days.[1][2]
-
Sample Collection: Blood samples were collected at various time points to measure plasma concentrations of PF-06446846 and PCSK9.
-
Biochemical Analysis: Plasma PCSK9 levels were measured by a commercial ELISA.[6] Total plasma cholesterol levels were assessed in fasted animals.[1][6]
-
Data Analysis: Statistical analysis was performed to determine the significance of the observed reductions in plasma PCSK9 and total cholesterol compared to the vehicle-treated control group.[6]
Signaling Pathway and Downstream Effects
The inhibition of PCSK9 translation by PF-06446846 leads to a cascade of events that ultimately results in lower plasma LDL-C levels. Reduced PCSK9 production leads to decreased degradation of the LDL receptor (LDLR) in hepatocytes. This, in turn, increases the number of LDLRs on the cell surface, enhancing the clearance of LDL-C from the circulation.
Conclusion
The preclinical data for this compound demonstrate a novel and highly selective mechanism for reducing PCSK9 levels. By specifically inhibiting the translation of PCSK9, this compound effectively lowers circulating PCSK9 and, consequently, plasma cholesterol in animal models. These findings highlight the potential of targeting protein synthesis in a transcript-selective manner as a therapeutic approach for hypercholesterolemia and related cardiovascular diseases. Further investigation is warranted to fully elucidate the clinical potential of this innovative therapeutic agent.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
A Deep Dive into PF-06446846 Hydrochloride: A Novel Regulator of LDL Cholesterol via Translational Inhibition of PCSK9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound PF-06446846 hydrochloride, a first-in-class small molecule designed to lower low-density lipoprotein (LDL) cholesterol. The document delves into its unique mechanism of action, presents key preclinical data, and outlines the experimental protocols used to elucidate its function.
Executive Summary
PF-06446846 is an orally active, highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2] Unlike monoclonal antibodies that bind to circulating PCSK9, PF-06446846 acts intracellularly by stalling the ribosome during the synthesis of the PCSK9 nascent peptide chain.[1][3] This novel mechanism prevents the production of PCSK9, a protein that plays a critical role in the degradation of LDL receptors (LDLR).[4][5] By preserving LDLR expression, PF-06446846 enhances the clearance of LDL cholesterol from the bloodstream, offering a promising new therapeutic strategy for the management of hypercholesterolemia.[4][6] Preclinical studies in rats have demonstrated its ability to reduce plasma PCSK9 and, consequently, total and LDL cholesterol levels.[1][4]
Mechanism of Action: Selective Ribosomal Stalling
PF-06446846 exerts its effect through a highly specific interaction with the ribosome-nascent chain complex. The molecule binds within the ribosome exit tunnel and, in a sequence-dependent manner, induces a stall in the translation of PCSK9 mRNA at approximately codon 34.[1][2] This stalling is mediated by the specific amino acid sequence of the nascent PCSK9 polypeptide chain as it traverses the exit tunnel.[1] Ribosome profiling experiments have confirmed the high selectivity of PF-06446846 for PCSK9, with minimal off-target effects on the translation of other proteins.[4]
dot
Caption: PF-06446846 inhibits PCSK9 translation, increasing LDLR recycling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of PF-06446846.
Table 1: In Vitro Activity
| Cell Line | Parameter | Value | Reference |
| Huh7 | IC50 for PCSK9 Secretion | 0.3 µM | [2][4][5] |
Table 2: In Vivo Efficacy in Rats (14-Day Study)
| Dose | Change in Total Plasma Cholesterol | Change in LDL Cholesterol | Reference |
| 50 mg/kg/day | 30% decrease | 58% decrease | [4] |
Table 3: In Vivo Pharmacodynamics in Rats (Single Dose)
| Dose | Time Point | Plasma PCSK9 Reduction | Reference |
| 50 mg/kg | 6 hours | Statistically significant | [1] |
Table 4: In Vivo Pharmacodynamics in Rats (12-Day Repeated Dosing)
| Dose | Time Point | Plasma PCSK9 Reduction | Reference |
| 50 mg/kg/day | 24 hours post 12th dose | Statistically significant | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize PF-06446846.
Cell-Based PCSK9 Secretion Assay
-
Cell Line: Human hepatoma (Huh7) cells, which endogenously express and secrete PCSK9.
-
Methodology:
-
Huh7 cells are cultured in a suitable medium.
-
Cells are treated with varying concentrations of PF-06446846 or vehicle control (DMSO).
-
After a specified incubation period (e.g., 16-24 hours), the cell culture supernatant is collected.
-
The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PCSK9 inhibition against the log concentration of PF-06446846.[7]
-
In Vivo Studies in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: PF-06446846 is administered orally via gavage.
-
Single-Dose Pharmacodynamics:
-
Rats are administered a single oral dose of PF-06446846 at various concentrations (e.g., 5, 15, 50 mg/kg).
-
Blood samples are collected at multiple time points post-dosing (e.g., 1, 3, 6, 24 hours).
-
Plasma is isolated, and PCSK9 concentrations are measured by ELISA.[1]
-
-
Repeated-Dose Efficacy and Pharmacodynamics:
-
Rats receive daily oral doses of PF-06446846 for a specified duration (e.g., 12 or 14 days).
-
Blood samples are collected periodically to measure plasma PCSK9 levels.
-
At the end of the study, terminal blood samples are collected for comprehensive lipid panel analysis, including total cholesterol, LDL cholesterol, and HDL cholesterol.[1][4]
-
Statistical analysis (e.g., ANOVA with Dunnett's post-hoc test) is used to determine the significance of the observed changes in lipid levels compared to the vehicle-treated control group.[1]
-
Ribosome Profiling
-
Objective: To identify the specific mRNA transcripts and the precise locations where PF-06446846 induces ribosomal stalling.
-
Methodology:
-
Huh7 cells are treated with PF-06446846 or a vehicle control.
-
Cells are lysed, and ribosome-mRNA complexes are stabilized.
-
Nuclease digestion is performed to degrade mRNA not protected by the ribosome.
-
The resulting ribosome-protected mRNA fragments (footprints) are isolated.
-
The footprints are converted into a cDNA library and subjected to high-throughput sequencing.
-
Sequencing reads are mapped to a reference transcriptome to determine the density of ribosomes at each codon of every expressed gene.
-
A significant accumulation of ribosome footprints at a specific location in the PF-06446846-treated sample compared to the control indicates a stall site.[4]
-
dot
Caption: Workflow for identifying ribosome stall sites induced by PF-06446846.
Conclusion and Future Directions
This compound represents a paradigm shift in the development of PCSK9 inhibitors. Its unique mechanism of selective translational stalling offers the potential for an orally administered therapy for hypercholesterolemia. The high specificity for PCSK9, as demonstrated by ribosome profiling, is a key advantage of this approach. While the development of PF-06446846 itself was discontinued for strategic reasons, the proof-of-concept for selectively modulating protein translation with small molecules opens up new avenues for drug discovery against previously "undruggable" targets.[6] Further research into liver-targeted analogs and a deeper understanding of the structural basis for selective ribosome stalling will be critical for advancing this innovative therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular response to small molecules that selectively stall protein synthesis by the ribosome | PLOS Genetics [journals.plos.org]
Methodological & Application
Application Notes and Protocols for PF-06446846 Hydrochloride Cell-Based Assay in Huh7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] Its unique mechanism of action involves the specific stalling of the ribosome during the translation of PCSK9 mRNA, occurring around codon 34.[1][2] This inhibition is mediated by the interaction of PF-06446846 with the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[3] By preventing the synthesis of PCSK9, PF-06446846 effectively increases the number of low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream. This makes it a promising therapeutic agent for the management of hypercholesterolemia.[4]
The human hepatoma cell line, Huh7, is a widely used in vitro model for studying liver function and lipid metabolism, as these cells endogenously express and secrete PCSK9. This document provides detailed protocols for a cell-based assay to evaluate the inhibitory activity of this compound on PCSK9 secretion in Huh7 cells.
Signaling Pathway and Mechanism of Action
This compound acts at the level of protein synthesis to specifically inhibit the production of PCSK9. The following diagram illustrates the targeted signaling pathway.
References
Application Notes and Protocols for PF-06446846 Hydrochloride Oral Gavage in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 is an orally active, selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5] It acts by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34, a mechanism mediated by the nascent chain's sequence within the ribosome exit tunnel.[2][6] This selective inhibition of PCSK9 synthesis leads to reduced levels of circulating PCSK9, a key regulator of cholesterol homeostasis.[3] Consequently, the degradation of low-density lipoprotein receptors (LDLR) on liver cells is prevented, resulting in increased LDLR availability and enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[3] Studies in rats have demonstrated that oral administration of PF-06446846 effectively lowers plasma PCSK9 and total cholesterol levels.[2][6][7][8]
These application notes provide a detailed protocol for the preparation and oral gavage administration of PF-06446846 hydrochloride in a rat model, based on established methodologies.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rats
| Dosage (mg/kg/day) | Administration Period | Effect on Plasma PCSK9 | Effect on Total Cholesterol | Animal Model | Reference |
| 5, 15, 50 | 14 days | Dose-dependent reduction | Dose-dependent reduction | Male Sprague-Dawley rats (6-8 weeks old) | [1] |
| 50 | 14 days | Significant reduction | Significant reduction | Not specified | [8] |
Table 2: Formulation for Oral Gavage
| Component | Role | Example Formulation (for a 2.08 mg/mL solution) | Reference |
| This compound | Active Pharmaceutical Ingredient | 20.8 mg/mL in DMSO (stock) | [1] |
| DMSO | Solubilizing agent | 100 µL of stock solution | [1] |
| PEG300 | Vehicle | 400 µL | [1] |
| Tween-80 | Surfactant/Emulsifier | 50 µL | [1] |
| Saline | Diluent | 450 µL | [1] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Standard rat chow and water ad libitum
-
Animal balance
-
Oral gavage needles (flexible, appropriate size for rats)
-
Syringes (1 mL or appropriate volume)
-
Vortex mixer
-
Personal Protective Equipment (lab coat, gloves, safety glasses)
Dose Preparation
This protocol is for the preparation of a 2.08 mg/mL dosing solution. Adjustments can be made based on the desired final concentration and dosing volume.
-
Prepare Stock Solution: Dissolve this compound in DMSO to achieve a concentration of 20.8 mg/mL.
-
Vehicle Preparation: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80.
-
Combine and Mix: Add 100 µL of the this compound stock solution to the PEG300 and Tween-80 mixture. Vortex thoroughly until a homogenous solution is formed.
-
Final Dilution: Add 450 µL of sterile saline to the mixture and vortex again to ensure complete mixing. The final volume will be 1 mL.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh daily.
Oral Gavage Procedure
-
Animal Handling: Acclimatize the rats to the experimental conditions for at least one week prior to the start of the study. Handle the animals gently to minimize stress.
-
Dosage Calculation: Weigh each rat accurately before dosing to calculate the required volume of the drug solution based on its body weight and the target dose (e.g., 5, 15, or 50 mg/kg).
-
Administration:
-
Gently restrain the rat.
-
Measure the appropriate volume of the dosing solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Withdraw the gavage needle gently.
-
-
Monitoring: Observe the animal for a short period after dosing to ensure there are no immediate adverse reactions.
-
Frequency: For chronic studies, repeat the oral gavage procedure daily for the desired duration (e.g., 14 days).[1]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for PF-06446846 Hydrochloride in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5][6] It acts by engaging the ribosome nascent chain and selectively stalling the translation of PCSK9 mRNA.[3][4][7] This unique mechanism of action leads to a reduction in circulating PCSK9 levels, thereby increasing the availability of low-density lipoprotein receptors (LDLR) on hepatocytes and enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[8] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, based on established preclinical studies.
Data Summary
The following table summarizes the quantitative data from a key in vivo study investigating the effects of this compound in a rat model.
| Parameter | Details |
| Animal Model | Male Sprague-Dawley (Crl:CD [SD]) rats, 6-8 weeks old[1][6] |
| Compound | This compound[1][6] |
| Dosage | 5, 15, and 50 mg/kg[1][6][8] |
| Administration Route | Oral gavage[1][6] |
| Dosing Regimen | Daily for 14 days[1][6][8] |
| Reported Effects | Dose-dependent reduction of plasma PCSK9.[1][6][8] Statistically significant decrease in total plasma cholesterol (30%) and LDL cholesterol (58%) at the 50 mg/kg dose.[8] |
Signaling Pathway
This compound selectively inhibits the translation of PCSK9. By reducing PCSK9 levels, it prevents the degradation of the LDL receptor, leading to increased LDL cholesterol uptake from the circulation.
Experimental Protocols
Formulation for Oral Gavage
This protocol describes the preparation of a vehicle formulation for the oral administration of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the vehicle, a 20.8 mg/mL stock in DMSO can be prepared.
-
For a 1 mL final volume of the dosing solution, combine the following in order:
-
100 µL of the DMSO stock solution (e.g., 20.8 mg/mL).
-
400 µL of PEG300. Mix thoroughly until the solution is clear.
-
50 µL of Tween-80. Mix again until the solution is clear.
-
450 µL of saline. Mix to a final homogeneous solution.
-
-
The prepared formulation should be used promptly. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
In Vivo Dosing and Monitoring Workflow
The following diagram outlines the typical workflow for an in vivo study investigating the efficacy of this compound in rats.
Animal Husbandry and Dosing Procedure:
-
Acclimatization: House male Sprague-Dawley rats (6-8 weeks old) in standard laboratory conditions for a minimum of one week prior to the start of the experiment to allow for acclimatization.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, 5 mg/kg, 15 mg/kg, and 50 mg/kg this compound).
-
Dosing: Administer the prepared formulation or vehicle control once daily via oral gavage for 14 consecutive days. The volume of administration should be calculated based on the most recent body weight of each animal.
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights regularly.
-
Sample Collection: Collect blood samples at specified time points (e.g., pre-dose and at various times post-final dose) for subsequent analysis of plasma PCSK9 and cholesterol levels.
Endpoint Analysis:
-
PCSK9 Levels: Plasma concentrations of PCSK9 can be quantified using a commercially available ELISA kit.
-
Cholesterol Levels: Total and LDL cholesterol levels in the plasma can be measured using standard enzymatic assays.
Statistical Analysis:
Data should be analyzed using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's multiple comparisons test) to compare the treatment groups to the vehicle control group. A p-value of ≤ 0.05 is typically considered statistically significant.
Safety Precautions
This compound is for research use only and has not been approved for human or veterinary use.[9] Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coat, and safety glasses. For further information, consult the material safety data sheet (MSDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: PF-06446846 Hydrochloride Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06446846 hydrochloride is a potent and selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] It exerts its effect by inducing ribosomal stalling specifically during the translation of PCSK9 mRNA, leading to reduced levels of circulating PCSK9 and consequently, lower LDL-cholesterol.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions in DMSO for use in in vitro research applications. Adherence to these guidelines is crucial for ensuring solution integrity, concentration accuracy, and experimental reproducibility.
Physicochemical and Biological Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| Synonyms | PF-846, PF-06446846 HCl | [5] |
| Molecular Formula | C₂₂H₂₁Cl₂N₇O | [2] |
| Molecular Weight | 470.36 g/mol | [2] |
| CAS Number | 1632250-50-0 | [2][6] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% | [2][6] |
| Mechanism of Action | Inhibits PCSK9 translation by stalling ribosomes.[1][3][4] | [1][3][4] |
| IC₅₀ | 0.3 µM in Huh7 cells for PCSK9 secretion inhibition.[5][6] | [5][6] |
Solubility in DMSO
The solubility of this compound in DMSO has been reported with some variability. It is crucial to use fresh, anhydrous DMSO to achieve optimal dissolution, as moisture can reduce solubility.[5][7]
| Reported Solubility in DMSO | Molar Concentration (approx.) | Notes | Source |
| 0.1 - 1 mg/mL | 0.21 - 2.13 mM | Slightly soluble. | [6] |
| 10 mM | 4.7 mg/mL | [8] | |
| 87 mg/mL | 185 mM | Use fresh DMSO. | [7] |
| 94 mg/mL | 199.85 mM | Use fresh DMSO. | [5] |
| 100 mg/mL | 212.61 mM | May require sonication and warming to 60°C. | [9] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a commonly used 10 mM stock solution.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.70 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO to the 4.70 mg of powder.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the solution for 5-10 minutes.
-
If necessary, warm the solution to 37-60°C for a short period to aid dissolution, followed by vortexing.[9] Caution: Avoid excessive heating, which may degrade the compound.
-
-
Final Check: Once fully dissolved, the solution should be clear and free of particulates.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes.[5][7]
-
Store the stock solution aliquots at -20°C for long-term storage (months to years) or at -80°C for extended stability (up to one year in solvent).[2][5][7] For short-term storage (days to weeks), 4°C is acceptable.[2]
-
Safety Precautions
-
This compound should be handled as a hazardous material.[6]
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.[6]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Visualizations
Signaling Pathway of PF-06446846 Action
Caption: Mechanism of action for this compound.
Experimental Workflow for Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. probechem.com [probechem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for PF-06446846 Hydrochloride Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a potent and selective, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3] It exerts its mechanism of action by inducing ribosome stalling during the synthesis of PCSK9, leading to reduced levels of circulating PCSK9.[1][2] This reduction in PCSK9 prevents the degradation of low-density lipoprotein receptors (LDLR), resulting in increased clearance of LDL cholesterol from the bloodstream.[2] These characteristics make PF-06446846 a valuable tool for preclinical research in cardiovascular disease and lipid metabolism.
This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies, ensuring optimal delivery and reproducible results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁Cl₂N₇O | [2] |
| Molecular Weight | 470.36 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), water (up to 100 mg/mL with ultrasound and heat), and ethanol. Insoluble in water under standard conditions. | [4][5][6] |
| Storage | Store solid powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year. | [5] |
Signaling Pathway and Mechanism of Action
This compound selectively inhibits the translation of PCSK9. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound action on PCSK9 translation.
In Vivo Formulation Protocols
The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration.[7][8][9][10] Several formulations have been reported to achieve clear solutions or homogeneous suspensions suitable for oral gavage.
Recommended Formulations
The following table summarizes recommended vehicle compositions for this compound.
| Formulation Vehicle | Achievable Concentration | Reference |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL | [4] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL | [1][4] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Not specified | [6] |
| Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL (as a suspension) | [5] |
Experimental Protocol: Preparation of a 2 mg/mL Solution in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol details the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 20.8 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]
-
-
In a new sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and homogeneous.
-
Add 450 µL of saline to the tube.
-
Vortex the final solution thoroughly. The final concentration will be 2.08 mg/mL.
-
Administer the freshly prepared solution to the animals immediately.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | PCSK9 inhibitor | ProbeChem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of PF-06446846 Hydrochloride on PCSK9 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a crucial regulator of cholesterol homeostasis.[1][2] It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3] This action reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.[2][4] PF-06446846 hydrochloride is an orally active and highly selective small molecule inhibitor of PCSK9 translation.[1][5][6] Unlike antibody-based therapies that bind to circulating PCSK9, PF-06446846 acts by selectively inducing ribosome stalling during PCSK9 synthesis, thereby reducing its overall protein levels.[1][5][6] These application notes provide detailed protocols for evaluating the efficacy of this compound in reducing PCSK9 levels and its subsequent effects on LDL uptake.
Mechanism of Action of PF-06446846
This compound selectively inhibits the translation of PCSK9 messenger RNA (mRNA).[6] It achieves this by engaging the nascent peptide chain of PCSK9 within the ribosome exit tunnel, which causes the ribosome to stall near codon 34.[5] This targeted interruption of protein synthesis leads to a significant reduction in the secretion of functional PCSK9 protein.[1] The decrease in circulating PCSK9 levels prevents the degradation of LDLR, leading to an increased number of receptors on the cell surface, enhanced LDL-C clearance from the bloodstream, and consequently, lower plasma LDL-C levels.[1][2]
Data Presentation
In Vitro Activity of PF-06446846
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| PF-06446846 | PCSK9 Translation | PCSK9 Secretion Assay | Huh7 | 0.3 | [5][7][8][9] |
| PF-06446846 | PCSK9(1–35)-luciferase | Luciferase Expression | - | 2 | [8][9] |
In Vivo Activity of PF-06446846 in Rats
| Dosing Regimen | Parameter Measured | Result | Reference |
| 5-50 mg/kg/day for 14 days (oral gavage) | Plasma PCSK9 | Dose-dependent reduction | [5] |
| 5-50 mg/kg/day for 14 days (oral gavage) | Total Cholesterol | Reduction in levels | [5] |
| 50 mg/kg | Plasma PCSK9 | Decrease in levels | [10] |
| 50 mg/kg | Total Cholesterol | Decrease in levels | [10] |
| 50 mg/kg | LDL Cholesterol | Decrease in levels | [10] |
Experimental Protocols
Protocol 1: In Vitro PCSK9 Secretion Assay
This assay measures the ability of this compound to inhibit the secretion of PCSK9 from a human hepatoma cell line (Huh7).
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human PCSK9 ELISA Kit
-
96-well tissue culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells for 24-48 hours to allow for the inhibition of PCSK9 synthesis and secretion.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
PCSK9 Quantification: Measure the concentration of PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PCSK9 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PF-06446846 Hydrochloride in Hypercholesterolemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06446846 hydrochloride is a pioneering, orally active small molecule inhibitor that selectively targets the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of cholesterol homeostasis, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C). Unlike antibody-based therapies that sequester circulating PCSK9, this compound employs a unique mechanism of action by inducing ribosomal stalling during the synthesis of the PCSK9 nascent polypeptide chain, thereby preventing its production.[3][4][5] These application notes provide detailed protocols for the in vitro and in vivo characterization of this compound, enabling researchers to effectively evaluate its potency and mechanism of action in the context of hypercholesterolemia research.
Mechanism of Action
This compound selectively inhibits the translation of PCSK9 by binding to the 80S ribosome and engaging the nascent PCSK9 polypeptide chain within the ribosomal exit tunnel.[3][6] This interaction induces a stall in translation at approximately codon 34 of the PCSK9 mRNA.[3][5] The consequence of this ribosomal stalling is a significant reduction in the synthesis and subsequent secretion of PCSK9 protein.[2] With lower levels of circulating PCSK9, the degradation of LDL receptors (LDLR) on the surface of hepatocytes is diminished. This leads to an increased number of LDLRs available to clear LDL-C from the bloodstream, ultimately resulting in a reduction of plasma LDL-C levels.[3][4]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Efficacy
| Assay Type | System | Endpoint | Result (IC₅₀) | Reference |
| PCSK9 Secretion | Huh7 cells | Inhibition of PCSK9 secretion | 0.3 µM | [2] |
| Cell-Free Translation | HeLa cell extract | Inhibition of PCSK9(1–35)-luciferase expression | 2 µM | [3] |
In Vivo Efficacy in Sprague-Dawley Rats (14-Day Study)
| Treatment Group (Oral Gavage) | Plasma PCSK9 Reduction | Total Cholesterol Reduction | LDL-C Reduction | HDL-C Change | Reference |
| 5 mg/kg/day | Dose-dependent | Dose-dependent | Dose-dependent | Not significant | [1][3] |
| 15 mg/kg/day | Dose-dependent | Dose-dependent | Dose-dependent | Not significant | [1][3] |
| 50 mg/kg/day | Dose-dependent | Statistically significant | Statistically significant | Not significant | [1][3] |
Experimental Protocols
In Vitro PCSK9 Secretion Assay in Huh7 Cells
This protocol describes a method to determine the effect of this compound on the secretion of PCSK9 from the human hepatoma cell line, Huh7.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human PCSK9 ELISA kit
Protocol:
-
Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed Huh7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the culture medium from the wells and replace it with the compound dilutions or vehicle control in serum-free DMEM.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of PCSK9 for each treatment condition. Calculate the percentage of inhibition of PCSK9 secretion relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model to determine the IC₅₀ value.
Caption: Workflow for the in vitro PCSK9 secretion assay.
In Vitro Cell-Free Translation Assay
This protocol outlines a method to assess the direct inhibitory effect of this compound on the translation of a PCSK9-luciferase fusion construct using a HeLa cell-free translation system.[3]
Materials:
-
HeLa cell-free translation extract
-
mRNA construct encoding a fusion of the N-terminal 35 amino acids of PCSK9 with luciferase (PCSK9(1-35)-luciferase)
-
Control mRNA encoding luciferase only
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
mRNA Preparation: In vitro transcribe and purify the PCSK9(1-35)-luciferase and control luciferase mRNAs.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Translation Reaction Setup: In a microplate, combine the HeLa cell-free translation extract, the respective mRNA construct, and either the this compound dilutions or vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for a duration sufficient for protein synthesis (e.g., 90 minutes).
-
Luciferase Assay: Add the luciferase assay reagent to each well to lyse the translation products and initiate the luminescent reaction.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal from the PCSK9(1-35)-luciferase construct to the signal from the control luciferase construct to account for non-specific inhibition of translation. Calculate the percentage of inhibition of PCSK9(1-35)-luciferase translation relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀ value.
In Vivo Efficacy Study in a Rat Model of Hypercholesterolemia
This protocol describes an in vivo study to evaluate the efficacy of orally administered this compound on plasma PCSK9 and lipid levels in rats.[3]
Materials:
-
Male Sprague-Dawley rats
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for rat PCSK9
-
Biochemical analyzer for lipid profiling
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week. Provide ad libitum access to a standard chow diet and water.
-
Grouping and Dosing: Randomly assign the rats to different treatment groups: vehicle control and this compound at various doses (e.g., 5, 15, and 50 mg/kg/day).
-
Compound Administration: Prepare the dosing solutions of this compound in the chosen vehicle. Administer the compound or vehicle once daily via oral gavage for 14 consecutive days.
-
Blood Collection: Collect blood samples at specified time points (e.g., pre-dose and at various times post-dose on day 1 and day 12) via a suitable method (e.g., tail vein sampling). A terminal blood collection via cardiac puncture is performed at the end of the study.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Biochemical Analysis:
-
Measure plasma PCSK9 concentrations using a rat-specific ELISA kit.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using a biochemical analyzer.
-
-
Data Analysis: Compare the plasma PCSK9 and lipid levels between the treatment groups and the vehicle control group. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Caption: Workflow for the in vivo efficacy study in rats.
Conclusion
This compound represents a novel class of orally bioavailable small molecule inhibitors of PCSK9. Its unique mechanism of selectively stalling PCSK9 translation offers a promising therapeutic strategy for the management of hypercholesterolemia. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the in vitro and in vivo properties of this compound and similar compounds, facilitating further research and development in this exciting area of cardiovascular drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-06446846 hydrochloride solubility issues and solutions
Welcome to the technical support center for PF-06446846 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and highly selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] It functions by inducing the 80S ribosome to stall during the translation of PCSK9 mRNA, which in turn reduces the levels of circulating PCSK9 protein.[1][3] Lower levels of PCSK9 lead to increased recycling of the LDL-receptor to the hepatocyte surface, resulting in enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the plasma.[4][5]
Q2: What is the stability and storage recommendation for this compound?
A2: As a solid, this compound is stable for at least four years when stored at -20°C.[6] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. In solvent, it is recommended to store at -80°C for up to 2 years or -20°C for up to 1 year.[1][7] It is advisable to use the stable salt form, this compound, as the free form of the compound can be prone to instability.[2]
Q3: Why is there variability in the reported solubility of this compound from different suppliers?
A3: Variations in solubility for the same chemical from different vendors or different batches can be attributed to several factors. These include the solvent used for crystallization, residual solvent content, polymorphism, whether it is in salt or free form, the degree of hydration, and the temperature of the solvent. The provided solubility data should be used as a reference, and it is recommended to perform small-scale solubility tests before preparing a large stock solution.
Troubleshooting Guide for Solubility Issues
This guide addresses common issues encountered when dissolving this compound.
Issue 1: The compound is not dissolving completely in DMSO.
-
Cause: DMSO readily absorbs moisture, which can significantly reduce the solubility of this compound.[8][9]
-
Solution: Always use fresh, anhydrous DMSO.[8][9] If the compound still does not dissolve, gentle warming (up to 60°C) and ultrasonication can be applied to facilitate dissolution.[1][7]
Issue 2: Precipitation is observed when preparing aqueous solutions.
-
Cause: this compound has very low solubility in water.[8] Direct dissolution in aqueous buffers is not recommended.
-
Solution: First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing. For in vivo preparations, co-solvents and surfactants are often necessary. If you are preparing an aqueous stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[1]
Issue 3: The compound precipitates out of solution upon storage.
-
Cause: The solution may be supersaturated, or the storage temperature may be too low for the solvent system used.
-
Solution: Store stock solutions at the recommended temperatures (-20°C or -80°C) to maintain stability.[1] If precipitation occurs upon thawing, gentle warming and vortexing may be required to redissolve the compound before use. It is always recommended to prepare fresh working solutions from the stock for experiments.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Supplier/Source | Notes |
| DMSO | 100 | 212.61 | MedChemExpress | Requires ultrasonic, warming, and heat to 60°C. Use newly opened DMSO.[1][7] |
| DMSO | 94 | 199.85 | Selleck Chemicals | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[9] |
| DMSO | 87 | 200.51 | Selleck Chemicals | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO.[8] |
| DMSO | 172 | 365.68 | MedKoo Biosciences | |
| Water | 100 | 212.61 | MedChemExpress | Requires ultrasonic.[1] |
| Water | 97 | 206.23 | MedKoo Biosciences | |
| Water | Insoluble | - | Selleck Chemicals | [8] |
| Ethanol | 94 | 199.85 | MedKoo Biosciences | |
| Ethanol | 6 | - | Selleck Chemicals | [8] |
| Acetonitrile:Water (1:1) | 0.1 - 1 | - | Cayman Chemical | Slightly soluble.[6][10] |
| PBS | 100 | 212.61 | MedChemExpress | Requires ultrasonic, warming, and heat to 60°C.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound (Molecular Weight: 470.35 g/mol ). For 1 mL of a 10 mM solution, use 4.7 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Vortex the solution to mix.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, warm the solution to 60°C in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1][7]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][7]
-
It is recommended to prepare this formulation fresh before each use.
Visualizations
Caption: Mechanism of action of PF-06446846.
Caption: Workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Improving the In Vivo Bioavailability of PF-06446846 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PF-06446846 hydrochloride, focusing on enhancing its bioavailability.
Troubleshooting Guide
This guide addresses a common issue encountered during in vivo studies with this compound: low or variable bioavailability.
Problem: Low or inconsistent plasma concentrations of this compound after oral administration.
This issue often stems from the poor aqueous solubility of the compound, which is a common challenge for many small molecule inhibitors.
Possible Cause 1: Poor Compound Solubility in Aqueous GI Fluids
-
Solution: Enhance the solubility of this compound by employing appropriate formulation strategies. The choice of excipients is critical for improving the dissolution of the compound in the gastrointestinal tract.
Possible Cause 2: Inadequate Dissolution Rate
-
Solution: Beyond improving solubility, the rate at which the compound dissolves can significantly impact its absorption. Techniques that increase the surface area of the drug for dissolution are often effective.
Possible Cause 3: High First-Pass Metabolism
-
Solution: If the compound is extensively metabolized by the liver before reaching systemic circulation, its bioavailability will be reduced. While formulation can have a limited effect, some strategies can help by promoting lymphatic absorption.
Frequently Asked Questions (FAQs)
Q1: What are the starting formulation recommendations for in vivo oral dosing of this compound in preclinical models?
A1: For initial in vivo studies in animal models like rats, several formulation approaches can be considered, particularly for a compound that is likely poorly soluble in water. Here are some commonly used vehicle systems.[1] The selection of a specific formulation will depend on the required dose and the specific study design.
-
Aqueous-based with a solubilizing agent: A solution using a combination of a co-solvent and a cyclodextrin can be effective. For example, a formulation containing 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1]
-
Lipid-based formulation: A solution in an oil-based vehicle can improve absorption for lipophilic compounds. A simple formulation could be 10% DMSO in 90% corn oil.[1]
-
Surfactant-based formulation: A formulation including a surfactant can aid in solubilization and dispersion. An example is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q2: My results show high variability in plasma concentrations between individual animals. What could be the cause and how can I mitigate this?
A2: High inter-individual variability is often linked to formulation-dependent absorption for poorly soluble drugs.
-
Inconsistent Dosing Suspension: If you are administering a suspension, ensure it is homogenous and that particles do not settle during the dosing procedure. Gentle agitation of the formulation between dosing each animal is recommended.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of some drugs. Standardize the fasting and feeding schedule of your animals to minimize this variability.
-
pH-dependent Solubility: The solubility of this compound may be pH-dependent. Variations in gastric and intestinal pH among animals can lead to differences in dissolution and absorption. Using a formulation that maintains the drug in a solubilized state across a range of pH values can help.
Q3: Can I increase the dose to achieve higher plasma concentrations?
A3: While increasing the dose may seem straightforward, for poorly soluble compounds (classified as Biopharmaceutics Classification System (BCS) Class II or IV), a linear increase in dose may not result in a proportional increase in exposure.[2] This is due to the dissolution rate becoming the limiting factor for absorption. To achieve higher exposure, it is often more effective to improve the formulation to enhance solubility and dissolution rather than simply increasing the dose.
Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like this compound?
A4: Several established techniques can be used to enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which can lead to a faster dissolution rate.[3][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion.[3][5] This amorphous form has higher solubility and dissolves more rapidly than the crystalline form.
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract and may also enhance absorption via the lymphatic system, potentially reducing first-pass metabolism.[2][5][6]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[3][4]
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., PEG300, Propylene Glycol) | Increases the solubility of the drug in the aqueous vehicle.[4] | Simple to prepare; suitable for early-stage studies. | The drug may precipitate upon dilution in the GI tract.[4] |
| Surfactants (e.g., Tween-80) | Enhance wetting and form micelles to solubilize the drug.[6] | Improves both solubility and dissolution rate. | High concentrations can cause GI irritation. |
| Cyclodextrins (e.g., SBE-β-CD) | Form inclusion complexes where the drug is encapsulated, increasing its apparent solubility. | Can significantly increase solubility; suitable for a wide range of drugs. | Can be expensive; potential for drug displacement from the complex. |
| Lipid-Based Formulations (e.g., Corn Oil) | The drug dissolves in the lipid phase and is absorbed through the lymphatic system.[2] | Can enhance absorption and reduce first-pass metabolism.[2] | Can be complex to formulate and may have stability issues. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier in an amorphous state.[3][5] | Can lead to significant increases in both dissolution rate and extent of absorption.[3] | Can be physically unstable, with the potential for the drug to recrystallize over time. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant-Based Formulation for Oral Gavage in Rats
This protocol is based on a common formulation type used for poorly soluble compounds.
-
Preparation of the Vehicle:
-
In a sterile container, combine 400 µL of PEG300 and 50 µL of Tween-80.
-
Mix thoroughly by vortexing until a homogenous solution is formed.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound to achieve the target concentration (e.g., 2.08 mg for a final concentration of 2.08 mg/mL).[1]
-
Prepare a stock solution by dissolving the compound in a minimal amount of DMSO (e.g., 100 µL for a 20.8 mg/mL stock).[1]
-
Add the DMSO stock solution to the PEG300/Tween-80 mixture and vortex until the drug is fully dissolved.
-
-
Final Formulation Preparation:
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.[1]
-
Vortex thoroughly to ensure a clear, homogenous solution.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the desired dose volume.
-
Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of a new formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
PF-06446846 hydrochloride potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06446846 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: PF-06446846 is an orally active and highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation.[1][2][3][4][5][6] It functions by binding within the exit tunnel of the 80S ribosome and inducing a stall in translation specifically during the synthesis of the PCSK9 nascent polypeptide chain, at approximately codon 34.[7][8][9] This stalling is dependent on the amino acid sequence of the nascent chain.
Q2: How selective is PF-06446846 for PCSK9?
A2: PF-06446846 is exceptionally selective for PCSK9. Ribosome profiling studies have demonstrated that it affects a very small number of other transcripts.[8] Despite acting on the ribosome, a fundamental component of the cell's protein synthesis machinery, it displays a high degree of selectivity.[7][9] One study noted that less than 0.5% of transcripts are affected in ribosome profiling assays.
Troubleshooting Guide
Q3: I am observing unexpected cytotoxicity in my cell culture experiments. Could this be an off-target effect of PF-06446846?
A3: Yes, it is possible. While PF-06446846 is highly selective for PCSK9, off-target effects, including cytotoxicity, have been reported. Specifically, PF-06446846 has been shown to exhibit toxicity in rat bone marrow and human CD34+ hematopoietic progenitor cells.[2][4] In a rat safety study, adverse effects were observed outside of the liver at the highest doses administered, which may be attributable to the small number of off-target transcripts whose translation was perturbed.
If you are working with hematopoietic cells or observe toxicity in other cell types, it is recommended to perform a dose-response experiment to determine the cytotoxic concentration in your specific model system.
Q4: My experiment is not showing the expected decrease in PCSK9 levels. What are some potential reasons for this?
A4: There are several factors that could contribute to a lack of efficacy in your experiment:
-
Suboptimal Compound Concentration: Ensure you are using a concentration of PF-06446846 that is appropriate for your experimental system. The reported IC50 for inhibition of PCSK9 secretion in Huh7 cells is 0.3 µM.[2][4][5][10] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incorrect Ribosomal Context: The inhibitory action of PF-06446846 is dependent on the specific amino acid sequence of the nascent PCSK9 polypeptide within the ribosome exit tunnel. If you are using a reporter construct, ensure that it contains the necessary sequence from PCSK9 (at least the first 35 amino acids) for PF-06446846 to induce stalling.
-
Compound Stability and Solubility: this compound is the stable salt form. Ensure the compound is properly dissolved and stable in your culture medium for the duration of the experiment.
-
Cell Type Differences: The expression and regulation of PCSK9 can vary between cell types. The reported efficacy is in human liver-derived Huh7 cells.[2][4][5][10]
-
Experimental Assay Sensitivity: Verify that your method for detecting PCSK9 (e.g., ELISA, Western blot) is sensitive enough to detect the expected changes in protein levels.
Q5: Are there known off-target proteins that I should be aware of?
A5: While PF-06446846 is highly selective, a related compound, PF-06378503, was found to inhibit an overlapping set of proteins as well as a distinct set of off-target proteins.[10] This suggests that while the number of off-targets for PF-06446846 is low, they do exist. Ribosome profiling is the most comprehensive method to identify potential off-target transcripts in your specific experimental system.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| On-Target Activity | |||
| IC50 (PCSK9 Secretion Inhibition) | Huh7 cells | 0.3 µM | [2][4][5][10] |
| IC50 (PCSK9(1–35)-luciferase expression) | In vitro translation | 2 µM | [2][4] |
| Off-Target Cytotoxicity | |||
| IC50 (Cytotoxicity) | Rat bone marrow lineage (-) cells | 2.9 µM | [2][4] |
| IC50 (Cytotoxicity) | Human CD34+ cells | 2.7 µM | [2][4] |
Experimental Protocols
Note: The following are generalized methodologies. Please refer to specific literature and optimize for your experimental setup.
1. Ribosome Profiling to Identify On-Target and Off-Target Effects
This technique allows for a genome-wide snapshot of protein translation by sequencing mRNA fragments protected by ribosomes.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Cell Lysis and Ribosome Isolation: Lyse cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Isolate monosomes by sucrose gradient centrifugation.
-
Nuclease Digestion: Treat the isolated monosomes with RNase to digest mRNA not protected by the ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Recover the RPFs from the digested sample.
-
Library Preparation and Sequencing: Prepare a cDNA library from the RPFs and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to determine the ribosome occupancy on different transcripts. A significant increase in ribosome density at a specific location on a transcript in the PF-06446846-treated sample compared to the control indicates a translational stall.
2. Luciferase Reporter Assay for Translational Inhibition
This assay can be used to confirm the inhibitory effect of PF-06446846 on the translation of a specific sequence.
-
Construct Design: Create a reporter construct where the sequence of interest (e.g., the first 35 codons of PCSK9) is fused upstream of a luciferase gene. A control construct with luciferase alone should also be prepared.
-
Transfection: Transfect the reporter constructs into the desired cell line.
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: A decrease in luciferase activity in the cells transfected with the PCSK9-luciferase construct in the presence of PF-06446846, compared to the control construct, indicates specific translational inhibition.
3. Cell Viability (MTT) Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 for cytotoxicity.
Visualizations
Caption: Mechanism of PF-06446846 Action on PCSK9 Translation.
Caption: Troubleshooting Workflow for PF-06446846 Experiments.
References
- 1. broadpharm.com [broadpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
PF-06446846 hydrochloride cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PF-06446846 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and highly selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1] It functions by inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 mRNA.[1][2] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel.[2][3]
Q2: Is the cytotoxicity of this compound specific to certain cell types?
A2: While PF-06446846 is highly selective for inhibiting PCSK9 translation, it does exhibit cytotoxic effects, particularly at higher concentrations.[4] Hematopoietic lineage cells, such as those in the bone marrow, have shown greater sensitivity to this class of compounds.[5] For example, cytotoxicity has been observed in rat bone marrow lineage (-) cells and human CD34+ cells.[4] A study on the related compound PF-06378503, which is slightly more toxic, was used to probe cellular responses to this class of inhibitors.[5]
Q3: What are the known off-target effects of this compound?
A3: Ribosome profiling has shown that PF-06446846 is exceptionally specific, affecting a very small number of proteins other than PCSK9.[3] However, a related compound, PF-06378503, was found to stall the translation of an overlapping but distinct set of off-target mRNAs.[5] This suggests that while highly selective, off-target ribosome stalling on other transcripts can occur and may contribute to the observed cytotoxicity at higher concentrations.[5]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[6] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media. For in vivo studies, specific formulations involving solvents like PEG300, Tween 80, and saline, or corn oil can be used.[1][6] It is advisable to prepare fresh solutions and use them promptly.[1]
Q5: What are the expected downstream consequences of inhibiting PCSK9 translation?
A5: By inhibiting the synthesis of PCSK9, PF-06446846 leads to a decrease in the degradation of the Low-Density Lipoprotein Receptor (LDLR). This results in an increased number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the circulation. Downstream effects of PCSK9 inhibition can also influence cellular processes like apoptosis and inflammation.
Data Presentation
Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| Huh7 | Human Hepatocellular Carcinoma | ELISA | PCSK9 Secretion Inhibition | 0.3 | [7] |
| Rat Bone Marrow (Lin-) | Rat Hematopoietic | CellTiter-Glo | Cell Viability | 2.9 | [4] |
| Human CD34+ | Human Hematopoietic Stem Cells | CellTiter-Glo | Cell Viability | 2.7 | [4] |
| HeLa | Human Cervical Cancer | Cell Proliferation Assay | Cell Viability | >100 (minimal effect at 100µM) | [8] |
| OVCAR3 | Human Ovarian Cancer | Cell Proliferation Assay | Cell Viability | Affected at 100µM | [8] |
| JHSO2 | Ovarian Cancer | Cell Proliferation Assay | Cell Viability | Minimal sensitivity (85% survival at 100µM) | [8] |
Experimental Protocols
General Protocol for Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a general guideline based on the manufacturer's instructions and common practices in studies citing the use of PF-06446846.[4] Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 - 20,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[4]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. | |
| Low luminescent signal in control wells | Low cell number or poor cell health. | Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase before the experiment. |
| Incomplete cell lysis. | Ensure proper mixing after adding the CellTiter-Glo® reagent. | |
| Unexpectedly high cytotoxicity at low concentrations | Contamination of cell culture. | Regularly check for and test for microbial contamination. |
| Error in compound dilution. | Prepare fresh dilutions for each experiment and double-check calculations. | |
| Cell line is particularly sensitive to ribosome inhibition. | Perform a time-course experiment to assess the onset of cytotoxicity. Consider using a less sensitive cell line for initial experiments. | |
| No cytotoxic effect observed | Compound is inactive. | Verify the identity and purity of the compound. |
| Cell line is resistant. | Some cancer cell lines may have intrinsic resistance mechanisms. Try a different cell line or a higher concentration range. | |
| Insufficient incubation time. | Extend the incubation period with the compound. |
Visualizations
Caption: Workflow for assessing PF-06446846 cytotoxicity.
Caption: PF-06446846 mechanism and potential cytotoxic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain | PLOS Biology [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Optimizing PF-06446846 hydrochloride concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PF-06446846 hydrochloride for half-maximal inhibitory concentration (IC50) determination.
FAQs: Understanding this compound
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and highly selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] It functions by inducing the ribosome to stall during the translation of PCSK9 mRNA, specifically around codon 34.[1][2] This stalling is mediated by the interaction of the compound with the nascent peptide chain within the ribosome exit tunnel.[2] The result is a highly specific inhibition of PCSK9 protein synthesis.[2]
Q2: What is the reported IC50 value for this compound?
A2: In Huh7 cells, this compound has been shown to inhibit the secretion of PCSK9 with an IC50 of 0.3 µM.[1][3][4][5][6]
Q3: What are the primary applications of this compound in research?
A3: PF-06446846 is primarily used in research to study the role of PCSK9 in cholesterol homeostasis. By selectively inhibiting PCSK9 translation, it serves as a tool to investigate the downstream effects of reduced PCSK9 levels, such as the regulation of plasma low-density lipoprotein cholesterol (LDL-C).[2]
Q4: Is PF-06446846 a DGAT2 inhibitor?
A4: No, PF-06446846 is not a DGAT2 (Diacylglycerol O-Acyltransferase 2) inhibitor. It is a highly selective inhibitor of PCSK9 translation.[2][7] DGAT2 is an enzyme involved in the final step of triglyceride synthesis.[8][9]
Experimental Protocol: IC50 Determination of PF-06446846 in Huh7 Cells
This protocol outlines a method to determine the IC50 of this compound for the inhibition of PCSK9 secretion in the human liver cell line, Huh7.
Materials:
-
This compound
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human PCSK9 ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Cell Seeding: Seed Huh7 cells into 96-well plates at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.5%).
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibition of PCSK9 synthesis and secretion.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well. This supernatant will contain the secreted PCSK9.
-
PCSK9 Quantification (ELISA): Quantify the amount of PCSK9 in the collected supernatants using a human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the PCSK9 concentrations to the vehicle control.
-
Plot the normalized PCSK9 concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.
-
Troubleshooting Guide for IC50 Determination
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during compound addition | Calibrate pipettes regularly. Use fresh pipette tips for each concentration. | |
| No dose-dependent inhibition observed | Incorrect concentration range tested | Perform a wider range of concentrations in a preliminary experiment to identify the inhibitory range. |
| Compound instability | Prepare fresh compound dilutions for each experiment. PF-06446846 free form is noted to be prone to instability; using the hydrochloride salt is advisable.[3] | |
| Insufficient incubation time | Increase the incubation time to allow for sufficient turnover of existing PCSK9 and observation of translational inhibition. | |
| High background in ELISA | Insufficient washing during ELISA | Follow the ELISA kit's washing protocol meticulously. |
| Non-specific binding | Use the blocking buffer recommended in the ELISA kit protocol. | |
| Low signal in ELISA | Low PCSK9 secretion by Huh7 cells | Ensure cells are healthy and not over-confluent. Consider optimizing cell seeding density. |
| Inactive ELISA reagents | Check the expiration dates of the ELISA kit and store reagents as recommended. | |
| Cell toxicity observed at higher concentrations | Compound is cytotoxic at those concentrations | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the IC50 experiment to distinguish between specific inhibition and general toxicity. |
| High DMSO concentration | Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). |
Visualizations
Caption: Mechanism of PF-06446846 action on PCSK9 translation.
Caption: Experimental workflow for IC50 determination of PF-06446846.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. genecards.org [genecards.org]
- 9. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
PF-06446846 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PF-06446846 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term storage, the solid powder of this compound should be stored at -20°C.[1][2][3] It is recommended to keep it in a sealed container, away from moisture.[4][5] Under these conditions, the compound is stable for at least three to four years.[1][2] For short-term storage, such as during routine lab use, it can be kept at 4°C in a dry, dark environment.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in DMSO, water, or ethanol.[1] Due to the hygroscopic nature of DMSO, it is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[1][6] To aid dissolution, techniques such as warming the solution to 60°C and ultrasonication can be employed.[4][5] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1][4][5][7]
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound is soluble in water.[1][4] If water is used to prepare a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[4][7] For in vivo experiments, it is best to prepare fresh working solutions on the day of use to ensure stability and efficacy.[4][7]
Q4: Is this compound sensitive to light or pH changes?
A4: The available documentation does not provide specific data on the photosensitivity or pH stability of this compound. As a general precaution for chemical compounds, it is advisable to protect it from direct light. For experiments requiring specific pH conditions, it is recommended to perform stability tests under your experimental conditions.
Troubleshooting Guide
Issue 1: I am observing low potency or inconsistent results in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage of the solid compound or stock solutions can lead to degradation. Ensure that the compound and its solutions have been stored according to the recommended conditions (see FAQs). Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]
-
Possible Cause 2: Incomplete Dissolution. this compound may require assistance to fully dissolve.[4] If you observe any precipitate in your stock solution, try warming it to 60°C or using ultrasonication.[4][5]
-
Possible Cause 3: Instability in Experimental Buffer. The compound may not be stable in your specific assay buffer. It is recommended to prepare fresh working solutions for each experiment.[4][7] If problems persist, consider performing a stability study of the compound in your buffer.
Issue 2: The compound has precipitated out of my stock solution.
-
Possible Cause 1: Supersaturated Solution. You may have exceeded the solubility limit of the solvent. Refer to the solubility data to ensure you are working within the appropriate concentration range.
-
Possible Cause 2: Low-Quality Solvent. For DMSO stock solutions, the use of old or moisture-laden DMSO can significantly reduce solubility.[1][6] Always use fresh, high-purity, anhydrous DMSO.
-
Solution: Try warming the solution and using sonication to redissolve the precipitate.[4] If this is unsuccessful, you may need to prepare a new stock solution at a lower concentration.
Data Summary
Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | -20°C | 3-4 years | Sealed, away from moisture.[1][2][5] |
| 4°C | Short-term (days to weeks) | Dry and dark environment.[3] | |
| In Solvent | -80°C | 1-2 years | Aliquot to avoid freeze-thaw cycles.[1][4][7] |
| -20°C | 1 month - 1 year | Aliquot to avoid freeze-thaw cycles.[1][4][7] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 94-100 mg/mL | Use fresh, anhydrous DMSO. Ultrasonic and warming to 60°C may be needed.[1][4][5] |
| Water | 94-100 mg/mL | Ultrasonic may be needed.[1][4] |
| Ethanol | 94 mg/mL | |
| Acetonitrile:Water (1:1) | 0.1-1 mg/mL | Slightly soluble.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out a precise amount of this compound (Molecular Weight: 470.35 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.70 mg of the compound in 1 mL of DMSO.
-
If necessary, gently warm the vial to 60°C and use an ultrasonic bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no precipitate.
-
Aliquot the stock solution into smaller, single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Example)
For oral administration in animal models, several formulations can be prepared. Here is one example:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 μL of the 50 mg/mL DMSO stock solution to 900 μL of a 20% SBE-β-CD solution in saline.
-
Mix the solution thoroughly until it is clear. This will yield a final concentration of 5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.[4]
Visualizations
Caption: Mechanism of action of PF-06446846.
Caption: Recommended experimental workflow for using PF-06446846.
References
Troubleshooting PF-06446846 hydrochloride inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-06446846 hydrochloride. The information is designed to address specific issues that may be encountered during experiments and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and highly selective inhibitor of the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] It functions by inducing the ribosome to stall specifically around codon 34 of the PCSK9 messenger RNA (mRNA).[1][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel, ultimately leading to a reduction in the synthesis of the PCSK9 protein.[3][4]
Q2: I am observing inconsistent IC50 values for PCSK9 inhibition in my cell-based assays. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Key areas to investigate include:
-
Compound Integrity and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and confluency at the time of treatment. Variations in cell health and density can significantly impact experimental outcomes.
-
Assay Protocol Variability: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and detection methods.
-
Solvent Effects: Although soluble in DMSO, ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).[5]
Q3: I am concerned about potential off-target effects. How selective is this compound?
A3: Ribosome profiling studies have demonstrated that PF-06446846 is highly selective for the inhibition of PCSK9 translation.[3][4] However, some off-target effects have been observed, particularly at higher concentrations.[3] A related compound, PF-06378503, was found to affect the translation of a small number of other proteins.[6] If you suspect off-target effects are influencing your results, consider performing a dose-response experiment and using the lowest effective concentration of PF-06446846. Additionally, you can assess the expression levels of known off-target proteins if this information is available for your specific cell type.
Q4: My in vivo study with this compound is not showing the expected reduction in plasma PCSK9 or cholesterol levels. What should I check?
A4: Several factors can contribute to a lack of efficacy in vivo. Consider the following:
-
Compound Formulation and Administration: Ensure the compound is properly formulated for oral gavage. The provided protocols suggest using vehicles such as a mix of PEG300, Tween-80, and saline, or corn oil.[1][5] Inconsistent dosing or improper administration can lead to variable exposure.
-
Pharmacokinetics: The timing of blood collection for PCSK9 and cholesterol measurement is critical. In rats, plasma PCSK9 levels were measured at 1, 3, 6, and 24 hours after dosing.[3] Ensure your sampling time points are appropriate to capture the expected pharmacological effect.
-
Animal Model: The response to PF-06446846 can vary between species. The published data primarily uses rats.[3] If you are using a different animal model, the pharmacokinetic and pharmacodynamic properties of the compound may differ.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
Issue 1: Inconsistent or No Inhibition of PCSK9 Secretion in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO.[5] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light.[7] |
| Suboptimal Cell Health | 1. Use cells within a consistent and low passage number range. 2. Ensure cells are healthy and growing exponentially at the time of treatment. 3. Regularly test for mycoplasma contamination. |
| Incorrect Assay Conditions | 1. Optimize the incubation time with PF-06446846. A 24-hour treatment is a common starting point.[3] 2. Verify the accuracy of your serial dilutions and final compound concentrations. 3. Ensure the detection method for PCSK9 (e.g., ELISA) is validated and performing correctly. |
| Cell Line Unsuitability | 1. Confirm that your chosen cell line (e.g., Huh7) expresses and secretes detectable levels of PCSK9.[1] 2. The inhibitory effect of PF-06446846 is dependent on the specific mRNA sequence of PCSK9; ensure you are using a human cell line or a cell line expressing human PCSK9.[3] |
Issue 2: High Variability in In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Improper Formulation | 1. Follow the recommended formulation protocols carefully to ensure the compound is fully dissolved or suspended.[1][5] 2. Prepare fresh formulations for each dosing day. |
| Inaccurate Dosing | 1. Ensure accurate oral gavage technique to deliver the full intended dose. 2. Calibrate all equipment used for dose preparation and administration. |
| Incorrect Sampling Time | 1. Conduct a pilot study to determine the optimal time points for blood collection to measure plasma PCSK9 and cholesterol levels in your specific animal model. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| IC50 (PCSK9 Secretion) | 0.3 µM | Huh7 cells | [1] |
| In Vivo Efficacy | 5-50 mg/kg/day (oral gavage) | Rats (14 days) | [1] |
| Effect on Plasma PCSK9 | Dose-dependent reduction | Rats | [3] |
| Effect on Total Cholesterol | Dose-dependent reduction | Rats | [3] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PCSK9 Secretion in Huh7 Cells
-
Cell Seeding: Plate Huh7 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
PCSK9 Quantification: Quantify the amount of secreted PCSK9 in the supernatant using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PCSK9 concentration against the log of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.
Protocol 2: In Vivo Efficacy Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the start of the study.
-
Compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water or corn oil).
-
Dosing: Administer this compound or vehicle control via oral gavage once daily for 14 consecutive days. Use at least three dose levels (e.g., 5, 15, and 50 mg/kg).[3]
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein) at predetermined time points (e.g., 1, 3, 6, and 24 hours) after the first and twelfth doses to assess plasma drug concentration and PCSK9 levels.[3]
-
Terminal Blood Collection: On day 15, after an overnight fast, collect a terminal blood sample for the analysis of total plasma cholesterol.[3]
-
Sample Analysis: Analyze plasma samples for PCSK9 concentration using a rat-specific ELISA kit and for total cholesterol using a standard enzymatic assay.
-
Data Analysis: Compare the plasma PCSK9 and total cholesterol levels between the treated and vehicle control groups to determine the in vivo efficacy of this compound.
Visualizations
Caption: PCSK9 signaling and inhibition by PF-06446846.
Caption: Workflow for in vitro PCSK9 inhibition assay.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
PF-06446846 hydrochloride dose-response curve analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PF-06446846 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2][3] Its mechanism of action is unique in that it does not target the enzymatic activity of PCSK9 itself. Instead, it binds to the translating ribosome and induces stalling during the elongation phase of PCSK9 mRNA translation, specifically around codon 34.[4][5] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel.[4][6] The result is a highly specific reduction in the synthesis of the PCSK9 protein.[4]
Q2: What is the primary application of this compound in research?
A2: The primary application of this compound is to study the effects of selective PCSK9 inhibition. PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[4][5] By preventing the translation of PCSK9, PF-06446846 leads to a decrease in circulating PCSK9, which in turn reduces the degradation of LDL receptors on hepatocytes. This results in increased LDL-C clearance from the circulation. Therefore, this compound is a valuable tool for investigating cholesterol metabolism and the therapeutic potential of targeting PCSK9.
Q3: What are the expected in vitro and in vivo effects of this compound?
A3: In vitro, PF-06446846 inhibits the secretion of PCSK9 from cultured cells, such as Huh7 cells, with a reported IC50 of 0.3 μM.[1][3] In vivo, oral administration of PF-06446846 to rats has been shown to cause a dose-dependent reduction in plasma PCSK9 levels.[4][7] This leads to a subsequent decrease in total plasma cholesterol and LDL-C.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in In Vitro Dose-Response Assays
Possible Cause 1: Compound Solubility
-
Recommendation: this compound has specific solubility characteristics. For in vitro assays, it is recommended to prepare stock solutions in fresh, high-quality DMSO.[2] Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells and is at a level that does not affect cell viability. If precipitation is observed, gentle warming or sonication may aid dissolution.[1]
Possible Cause 2: Cell Health and Density
-
Recommendation: Ensure that the cells used for the assay (e.g., Huh7) are healthy and in the logarithmic growth phase. Cell density at the time of treatment can significantly impact the results. Optimize cell seeding density to avoid overgrowth or sparse cultures during the experiment.
Possible Cause 3: Assay Incubation Time
-
Recommendation: The effect of PF-06446846 on PCSK9 protein levels is dependent on the inhibition of new protein synthesis. The optimal incubation time will depend on the turnover rate of PCSK9 in your specific cell line. A time-course experiment is recommended to determine the point of maximal inhibition.
Issue 2: Lack of In Vivo Efficacy (No Reduction in Plasma PCSK9 or Cholesterol)
Possible Cause 1: Inadequate Dosing or Formulation
-
Recommendation: this compound is orally active.[1][2][3] For in vivo studies in rats, daily oral gavage for a sufficient duration (e.g., 14 days) has been shown to be effective.[1] The formulation of the compound for oral administration is critical. A common formulation involves dissolving the compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] Ensure the compound is fully dissolved and the formulation is stable.
Possible Cause 2: Pharmacokinetic Variability
-
Recommendation: The pharmacokinetic properties of PF-06446846 can vary between species and even between individual animals. It is advisable to perform a pilot pharmacokinetic study to measure plasma concentrations of the compound at different time points after dosing to ensure adequate exposure.
Possible Cause 3: Timing of Blood Sample Collection
-
Recommendation: The reduction in plasma PCSK9 and subsequently cholesterol is time-dependent. Following administration, plasma concentrations of PF-06446846 will peak and then decline. The effect on PCSK9 levels will follow this exposure. Measure plasma PCSK9 at several time points post-dosing (e.g., 1, 3, 6, and 24 hours) to capture the pharmacodynamic response.[4][7]
Data Presentation
Table 1: In Vivo Dose-Response of PF-06446846 in Rats after 14 Daily Oral Doses
| Dose (mg/kg/day) | Plasma PCSK9 Reduction | Total Plasma Cholesterol Reduction | Reference |
| 5 | Dose-dependent lowering observed | Significant reduction | [1][4] |
| 15 | Dose-dependent lowering observed | Significant reduction | [4] |
| 50 | Dose-dependent lowering observed | Significant reduction | [1][4] |
Note: The table summarizes the reported dose-dependent effects. For specific quantitative values, refer to the cited literature.
Experimental Protocols
In Vitro PCSK9 Secretion Assay
-
Cell Seeding: Plate Huh7 cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stocks into a complete cell culture medium to achieve the final desired concentrations with a consistent, low percentage of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant.
-
PCSK9 Quantification: Measure the concentration of secreted PCSK9 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the PCSK9 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of PF-06446846.
Caption: Experimental workflow for an in vitro dose-response assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for selective stalling of human ribosome nascent chain complexes by a drug-like molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avoiding PF-06446846 hydrochloride precipitation in media
Welcome to the technical support center for PF-06446846 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding solubility and precipitation in media.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my cell culture medium immediately after I added it from a DMSO stock. What happened and how can I prevent this?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is rapidly diluted into an aqueous environment like cell culture media.[1][2] This occurs because the compound's solubility drastically decreases as the solvent changes from DMSO to the aqueous medium.
Here are several strategies to prevent this:
-
Pre-warm your media: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.[1][2][3]
-
Use an intermediate dilution step: Instead of adding the high-concentration DMSO stock directly to your final volume of media, create an intermediate dilution in pre-warmed media first. For example, you can make a 10X or 100X intermediate dilution.[2]
-
Slow, dropwise addition with mixing: Add the this compound stock solution (or intermediate dilution) drop-by-drop into the vortex of the gently swirling or vortexing media. This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.[1][2]
-
Lower the final concentration: Your intended final concentration may exceed the aqueous solubility of the compound. Consider performing a dose-response experiment to determine the maximum soluble concentration under your specific experimental conditions.
-
Minimize final DMSO concentration: While DMSO is an excellent solvent for the initial stock, high final concentrations can be toxic to cells. Aim to keep the final DMSO concentration in your culture medium at or below 0.5%, and ideally below 0.1%.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.
Q2: The media containing this compound looked fine initially, but a precipitate formed after several hours of incubation. What could be the cause and how do I resolve it?
A2: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture incubators:
-
Temperature fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that affect the compound's solubility.[1]
-
pH shifts: The CO2 environment in an incubator can lead to changes in the pH of the medium, which can alter the solubility of pH-sensitive compounds.[2]
-
Interactions with media components: Over time, this compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes.[1][2]
-
Compound instability: The compound may have limited stability in the culture medium at 37°C over extended periods.[2]
To address delayed precipitation:
-
Test compound stability: Before a critical experiment, incubate this compound in your complete cell culture medium for the intended duration of your experiment to see if precipitation occurs in the absence of cells.
-
Consider a different media formulation: If you suspect interactions with media components, you could try a different basal medium.
-
Prepare fresh solutions: It is recommended to prepare fresh working solutions of this compound for each experiment and use them promptly.[4]
Q3: What is the best way to prepare a stock solution of this compound?
A3: For optimal results, prepare stock solutions in 100% DMSO. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and can absorb moisture, which can negatively impact the solubility of the compound.[4][5][6] To aid dissolution, you can use sonication and gentle warming (up to 60°C).[4] Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes available quantitative data:
| Solvent System | Concentration | Observations |
| DMSO | ≥ 94 mg/mL (199.85 mM) | Use fresh, moisture-free DMSO.[6] |
| DMSO | 100 mg/mL (212.61 mM) | Ultrasonic and warming to 60°C may be needed.[4] |
| H₂O | 100 mg/mL (212.61 mM) | Requires sonication.[4] |
| PBS | 100 mg/mL (212.61 mM) | Requires sonication and warming to 60°C.[4] |
| Acetonitrile:Water (1:1) | 0.1 - 1 mg/mL | Slightly soluble.[7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (10.63 mM) | Clear solution.[4] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (10.63 mM) | Clear solution.[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (4.42 mM) | Clear solution.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration.
-
Dissolution: If the compound does not dissolve immediately, sonicate the solution in a water bath and/or warm it gently to 60°C until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution (e.g., 1 mM or 100 µM) by adding a small volume of the 10 mM stock to a larger volume of pre-warmed medium. Mix gently.
-
Final Dilution: While gently swirling the pre-warmed medium, add the required volume of the stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
Caption: Mechanism of action of this compound.
References
Technical Support Center: PF-06446846 Hydrochloride and Rat Bone Marrow Cell Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the toxicity of PF-06446846 hydrochloride in rat bone marrow cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and highly selective small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation.[1][2] Its primary mechanism of action is to induce ribosome stalling specifically during the translation of PCSK9 mRNA, which in turn reduces the levels of circulating PCSK9 and subsequently lowers cholesterol.[3][4]
Q2: Does this compound exhibit toxicity towards rat bone marrow cells?
A2: Yes, studies have shown that PF-06446846 can exhibit toxicity towards rat bone marrow cells.[5][6] This is considered an off-target effect, as the compound is designed to be highly selective for PCSK9.
Q3: What are the reported IC50 values for PF-06446846 in rat bone marrow cells?
A3: The reported half-maximal inhibitory concentration (IC50) value for PF-06446846 in rat Lin(-) bone marrow cells is 2.9 µM.[5] For comparison, the IC50 for cytotoxicity in human CD34+ cells is reported to be 2.7 µM.[5]
Q4: What in vitro assays are suitable for assessing the hematotoxicity of this compound?
A4: The Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay is a widely accepted and validated method for evaluating the effects of compounds on the proliferation and differentiation of hematopoietic progenitor cells.[7][8] Other high-throughput platforms like HALO®-Tox HT and flow cytometry-based assays such as HemaToxFlow™ can also be utilized for assessing bone marrow toxicity.[9][10]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Cell Viability in Initial Bone Marrow Aspirates.
-
Troubleshooting Tip: Ensure consistent and rapid processing of bone marrow aspirates. Perform a viability stain (e.g., trypan blue) on the initial cell suspension and only proceed if viability is above 90%.
-
-
Possible Cause 2: Variability in Compound Potency.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the purity and integrity of the compound if significant issues persist.
-
-
Possible Cause 3: Inconsistent Culture Conditions.
-
Troubleshooting Tip: Strictly adhere to standardized protocols for cell density, media composition, cytokine concentrations, and incubation times. Ensure humidified incubators are properly maintained for temperature and CO2 levels.
-
Issue 2: No Dose-Dependent Toxicity Observed
-
Possible Cause 1: Inappropriate Concentration Range.
-
Troubleshooting Tip: Widen the concentration range of this compound tested. A broad range (e.g., 0.01 µM to 100 µM) is recommended for initial experiments to capture the full dose-response curve.
-
-
Possible Cause 2: Compound Precipitation.
-
Troubleshooting Tip: Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Information on preparing solutions of this compound suggests using solvents like DMSO.[2]
-
-
Possible Cause 3: Low Proliferation Rate of Bone Marrow Cells.
-
Troubleshooting Tip: Optimize the cytokine cocktail used in your culture medium to ensure robust proliferation of the hematopoietic progenitor cells. The specific cytokines required depend on the progenitor populations being assessed.[8]
-
Quantitative Data Summary
| Compound | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| PF-06446846 | Rat Lin(-) Bone Marrow Cells | Cytotoxicity Assay | Inhibition | 2.9 | [5] |
| PF-06446846 | Human CD34+ Cells | Cytotoxicity Assay | Inhibition | 2.7 | [5] |
| PF-06446846 | Huh7 Cells | PCSK9 Secretion | Inhibition | 0.3 | [1][5] |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Rat Bone Marrow
This protocol is a generalized guideline. Researchers should optimize conditions based on their specific laboratory setup and reagents.
-
Preparation of Rat Bone Marrow Cells:
-
Humanely euthanize Sprague-Dawley rats according to approved institutional protocols.
-
Aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 2% fetal bovine serum (FBS).
-
Create a single-cell suspension by gently passing the marrow through a series of syringes and needles of decreasing gauge.
-
Perform a red blood cell lysis if necessary.
-
Determine cell concentration and viability using a hemocytometer and trypan blue staining.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5% in all cultures.
-
-
CFU Assay Procedure:
-
Prepare the plating medium by mixing the bone marrow cells, this compound dilutions (or vehicle control), and a methylcellulose-based medium containing appropriate rat-specific cytokines (e.g., SCF, IL-3, IL-6, EPO, GM-CSF) to support the growth of desired progenitor colonies (e.g., CFU-GM, BFU-E).
-
Plate the cell mixture in duplicate or triplicate into 35 mm culture dishes.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
After 7-14 days (depending on the colony type), score the colonies under an inverted microscope based on their morphology.
-
-
Data Analysis:
-
Calculate the number of colonies for each progenitor type at each drug concentration.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition against the log of the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing PF-06446846 toxicity in rat bone marrow cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preferred-cell-systems.com [preferred-cell-systems.com]
- 10. Hemogenix, Inc. -- Hemotoxicity & Blood Forming System [hemogenix.com]
Validation & Comparative
Validating the In Vivo Efficacy of PF-06446846 Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, understanding the in vivo efficacy of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of the oral small-molecule PCSK9 inhibitor, PF-06446846 hydrochloride, with leading antibody-based alternatives, alirocumab and evolocumab. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of their performance in preclinical models.
Mechanism of Action: A Novel Approach to PCSK9 Inhibition
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of low-density lipoprotein cholesterol (LDL-C) levels.[1] It binds to the LDL receptor (LDLR) on hepatocyte surfaces, leading to its degradation and a subsequent reduction in LDL-C clearance from the bloodstream.[1] this compound employs a unique mechanism by selectively inhibiting the translation of PCSK9.[2][3] It induces the ribosome to stall during the translation of PCSK9 mRNA, thereby preventing the synthesis of the PCSK9 protein.[2] This novel approach contrasts with antibody-based inhibitors like alirocumab and evolocumab, which bind to circulating PCSK9 and prevent its interaction with the LDLR.
Comparative Efficacy: Insights from In Vivo Studies
The primary measure of efficacy for PCSK9 inhibitors is the reduction of plasma LDL-C and total cholesterol. The following tables summarize the available in vivo data for this compound and its antibody-based counterparts. It is important to note that the data presented is from studies conducted in different animal models, which should be taken into consideration when making direct comparisons.
Table 1: In Vivo Efficacy of this compound in Rats [4][5]
| Dose (mg/kg/day, oral) | Treatment Duration | Change in Plasma PCSK9 | Change in Total Cholesterol | Change in LDL-C |
| 5 | 14 days | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 15 | 14 days | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| 50 | 14 days | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Note: Specific percentage reductions were not detailed in the provided search results, but a dose-dependent effect was confirmed.
Table 2: In Vivo Efficacy of Alirocumab in APOE*3Leiden.CETP Mice [6]
| Dose (mg/kg, weekly s.c.) | Treatment Duration | Change in Total Cholesterol |
| 3 | 18 weeks | -37% |
| 10 | 18 weeks | -46% |
Table 3: In Vivo Efficacy of Evolocumab in Obese Zucker Rats [3]
| Dose | Treatment Duration | Change in LDL-C |
| Not Specified | 6 weeks | -63% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
1. In Vivo Efficacy Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats.[4]
-
Induction of Hypercholesterolemia: While the specific study with PF-06446846 did not detail the induction method, a common protocol involves feeding rats a high-cholesterol diet, such as one containing 4% cholesterol and 1% cholic acid, for a specified period to induce hypercholesterolemia.[7]
-
Drug Administration: this compound is administered daily via oral gavage at doses of 5, 15, and 50 mg/kg for 14 days.[4] A vehicle control group receives the formulation excipients alone.
-
Blood Collection: Blood samples are collected at baseline and at the end of the treatment period. A common method is via the tail vein.[8]
-
Biochemical Analysis: Plasma levels of PCSK9 are measured using a commercial ELISA kit. Total cholesterol and LDL-C levels are determined using standard enzymatic assays.[5]
2. In Vivo Efficacy Study of Monoclonal Antibodies in Rodent Models
-
Animal Models:
-
Drug Administration:
-
Alirocumab: Administered weekly via subcutaneous injection at doses of 3 and 10 mg/kg for 18 weeks.[6]
-
Evolocumab: Dosing regimen was not specified in the search result.
-
-
Blood Collection and Analysis: Similar to the protocol for PF-06446846, blood is collected at baseline and termination to measure plasma lipid levels using standard methods.
Visualizing the Pathways and Processes
PCSK9 Signaling Pathway
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. Evolocumab Reduces Oxidative Stress and Lipid Peroxidation in Obese Zucker Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Alirocumab and Evolocumab on Cardiovascular Mortality and LDL-C: Stratified According to the Baseline LDL-C Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Evolocumab for the Reduction of LDL Cholesterol and Secondary Prevention of Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. uwispace.sta.uwi.edu [uwispace.sta.uwi.edu]
- 8. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PCSK9 Inhibition: PF-06446846 Hydrochloride vs. Alirocumab
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the bloodstream. Inhibiting PCSK9 function is a validated therapeutic strategy for lowering LDL-C levels and reducing cardiovascular risk. This guide provides a detailed comparison of two distinct PCSK9 inhibitors: PF-06446846 hydrochloride, a novel small molecule inhibitor of PCSK9 translation, and alirocumab, a clinically approved monoclonal antibody that directly binds to and neutralizes circulating PCSK9.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and alirocumab lies in their mechanism of action. Alirocumab acts extracellularly by targeting the PCSK9 protein, while this compound works intracellularly to prevent the synthesis of the PCSK9 protein.
This compound: Inhibiting PCSK9 Synthesis at the Ribosome
This compound is an orally active and highly selective small molecule that inhibits the translation of the PCSK9 messenger RNA (mRNA).[1][2][3] Its unique mechanism involves inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 transcript.[1][4][5] This stalling is mediated by the interaction of the small molecule with the nascent polypeptide chain within the ribosome exit tunnel.[4] The result is a significant and selective reduction in the production of the PCSK9 protein.[2] This approach represents a novel strategy for targeting proteins that have been traditionally considered "undruggable" with small molecules.[4]
Alirocumab: Extracellular Neutralization of PCSK9
Alirocumab is a fully human monoclonal antibody that binds with high affinity and specificity to circulating PCSK9.[6][7][8][9] By binding to PCSK9, alirocumab prevents the interaction between PCSK9 and the LDL receptor on the surface of hepatocytes.[7][8][10] This steric hindrance allows the LDL receptor to evade PCSK9-mediated lysosomal degradation and recycle back to the cell surface, thereby increasing the number of available LDL receptors to clear LDL-C from the circulation.[7][8]
Performance Data: A Preclinical and Clinical Divide
Direct comparative studies between this compound and alirocumab are not available, primarily due to their different stages of development. Alirocumab is a clinically approved drug with extensive data from numerous Phase 3 trials, while this compound is in the preclinical and early clinical stages of investigation.
This compound: Preclinical Efficacy
| Parameter | Cell Line/Animal Model | Result | Reference |
| IC50 for PCSK9 Secretion | Huh7 cells | 0.3 μM | [1] |
| In Vivo Efficacy | Rats (oral gavage; 5-50 mg/kg/day for 14 days) | Dose-dependent reduction in plasma PCSK9 and total cholesterol levels. | [1] |
Alirocumab: Clinical Efficacy
The efficacy of alirocumab in lowering LDL-C has been robustly demonstrated in a multitude of clinical trials across various patient populations.
| Trial/Analysis | Patient Population | Comparator | Mean LDL-C Reduction from Baseline | Reference |
| ODYSSEY MONO | Primary hypercholesterolemia, moderate CV risk, not on statin | Ezetimibe 10 mg/day | 47% | [6] |
| ODYSSEY LONG TERM | High CV risk, on maximally tolerated statin | Placebo | 62% (at 24 weeks) | [10] |
| Meta-analysis (12 RCTs) | Various | Placebo/Ezetimibe | ~52% | [7] |
| ODYSSEY CHOICE II | Hypercholesterolemia, not on statin (150 mg Q4W) | Placebo | 51.7% | |
| ODYSSEY CHOICE II | Hypercholesterolemia, not on statin (75 mg Q2W) | Placebo | 53.5% |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of drug candidates. Below are generalized methodologies for key assays used in the assessment of PCSK9 inhibitors.
Measurement of PCSK9 Translation Inhibition (for PF-06446846)
Objective: To determine the effect of a compound on the synthesis of PCSK9 protein.
Protocol:
-
Cell Culture: Human hepatoma cells (e.g., Huh7) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Measurement of Secreted PCSK9: The concentration of PCSK9 in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of PCSK9 secretion, is calculated from the dose-response curve.
Ribosome Profiling (Ribo-seq): A more advanced technique to pinpoint the exact site of ribosomal stalling on the mRNA transcript. This involves sequencing the ribosome-protected mRNA fragments.[11]
PCSK9-LDLR Binding Assay (for Alirocumab)
Objective: To assess the ability of an antibody to inhibit the binding of PCSK9 to the LDL receptor.
Protocol:
-
Plate Coating: A microplate is coated with recombinant human LDLR.
-
Incubation: Recombinant human PCSK9 is pre-incubated with varying concentrations of alirocumab or a control antibody.
-
Binding Reaction: The PCSK9-antibody mixture is added to the LDLR-coated wells, allowing for the binding of unbound PCSK9 to the LDLR.
-
Detection: The amount of bound PCSK9 is quantified using a detection antibody (e.g., an anti-PCSK9 antibody conjugated to an enzyme) and a substrate that produces a measurable signal.
-
Data Analysis: The IC50 value, representing the concentration of the antibody that inhibits 50% of the PCSK9-LDLR interaction, is determined.
Cellular LDL-C Uptake Assay
Objective: To measure the functional consequence of PCSK9 inhibition on the ability of cells to take up LDL-C.
Protocol:
-
Cell Culture and LDLR Upregulation: HepG2 cells are cultured and then incubated in serum-free media to increase the expression of LDL receptors.
-
Treatment: Cells are co-incubated with recombinant human PCSK9 and serial dilutions of the test inhibitor (PF-06446846 or alirocumab).
-
LDL Uptake: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells and incubated to allow for uptake.
-
Quantification: The fluorescence intensity within the cells, which is proportional to the amount of LDL uptake, is measured using a plate reader or flow cytometry.
-
Data Analysis: EC50 values are calculated, representing the concentration of the inhibitor that restores 50% of the LDL uptake that was inhibited by PCSK9.
Summary and Future Perspectives
This compound and alirocumab represent two innovative and distinct approaches to PCSK9 inhibition. Alirocumab, a monoclonal antibody, has a well-established clinical profile demonstrating significant LDL-C reduction and cardiovascular benefits. Its mechanism of action is direct and extracellular. In contrast, this compound is a first-in-class small molecule that targets the intracellular synthesis of PCSK9, offering the potential for oral administration.
While alirocumab is a validated therapeutic option, the development of oral small molecule inhibitors like this compound is eagerly anticipated, as they may offer greater convenience and potentially wider accessibility for patients. Further clinical development will be necessary to establish the efficacy and safety profile of this compound and to understand its potential role in the landscape of lipid-lowering therapies. Researchers will be keenly watching the progression of this and other novel PCSK9 inhibitors as they move through the drug development pipeline.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monotherapy with the PCSK9 inhibitor alirocumab versus ezetimibe in patients with hypercholesterolemia: results of a 24 week, double-blind, randomized Phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of alirocumab: A meta analysis of 12 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of alirocumab dose increase on LDL lowering and lipid goal attainment in patients with dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of PF-06446846 Hydrochloride and Evolocumab for PCSK9 Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the investigational small molecule PF-06446846 hydrochloride and the clinically approved monoclonal antibody, evolocumab. This comparison focuses on their mechanism of action, available efficacy data, and developmental status.
This analysis reveals that while both agents target PCSK9 to ultimately lower low-density lipoprotein cholesterol (LDL-C), they represent fundamentally different therapeutic modalities at vastly different stages of development. Evolocumab is a well-established biological drug with extensive clinical evidence supporting its efficacy and safety. In contrast, this compound is a preclinical, orally active small molecule with a novel mechanism of action, for which human clinical data is not yet publicly available.
Mechanism of Action: A Tale of Two Strategies
Evolocumab and this compound inhibit PCSK9 through distinct molecular interactions.
Evolocumab , a human monoclonal IgG2 antibody, functions by binding directly to circulating PCSK9.[1][2][3] This binding prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2] By inhibiting this interaction, evolocumab prevents the PCSK9-mediated degradation of LDLRs, allowing them to be recycled back to the cell surface to clear more LDL-C from the bloodstream.[1][2][3]
This compound is an orally active small molecule that inhibits the translation of the PCSK9 protein.[4][5][6] It achieves this by inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 messenger RNA (mRNA).[4][5] This selective stalling is mediated by the interaction of the small molecule with the nascent PCSK9 peptide chain within the ribosomal exit tunnel.[5] This unique mechanism of action prevents the production of new PCSK9 protein.
Below is a diagram illustrating the distinct signaling pathways targeted by each compound.
Efficacy Data: Clinical vs. Preclinical
A direct comparison of the clinical efficacy of this compound and evolocumab is not currently possible due to the differing stages of their development.
Evolocumab has a robust portfolio of clinical trial data demonstrating its efficacy in reducing LDL-C and cardiovascular events.
| Clinical Trial | Patient Population | Dosage | LDL-C Reduction vs. Placebo | Cardiovascular Event Reduction |
| FOURIER | Patients with clinically evident atherosclerotic cardiovascular disease | 140 mg every 2 weeks or 420 mg monthly | 59% reduction[7] | 15% relative risk reduction in the primary composite endpoint (cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization)[8] |
| OSLER-1 & OSLER-2 | Patients who completed phase 2 or 3 studies | 140 mg every 2 weeks or 420 mg monthly | 61% reduction[9] | Reduced incidence of cardiovascular events from 2.18% to 0.95% at 1 year[9] |
| LAPLACE-2 | Patients on statin therapy | 140 mg every 2 weeks or 420 mg monthly | 63-75% reduction | Not an endpoint of this study |
This compound data is currently limited to preclinical studies.
| Study Type | Model | Dosage | Observed Effect |
| In vivo | Rats | 5-50 mg/kg/day for 14 days (oral gavage) | Dose-dependent reduction in plasma PCSK9 and total cholesterol levels[1] |
| In vitro | Huh7 cells | Not applicable | IC50 of 0.3 μM for inhibition of PCSK9 secretion[4] |
Experimental Protocols
Detailed experimental protocols for the clinical trials of evolocumab and the preclinical studies of this compound are extensive. Below are summarized methodologies for key experiments.
Evolocumab: FOURIER Trial Protocol Summary
The Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk (FOURIER) trial was a randomized, double-blind, placebo-controlled, multinational study.
-
Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on optimized statin therapy.
-
Intervention: Patients were randomly assigned to receive either subcutaneous injections of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
-
Follow-up: Median follow-up duration was 2.2 years.
This compound: In Vivo Rat Study Protocol Summary
This study aimed to evaluate the in vivo activity of PF-06446846 following oral administration in rats.
-
Animal Model: Sprague-Dawley rats.
-
Intervention: Oral gavage administration of PF-06446846 at doses ranging from 5 to 50 mg/kg/day for 14 consecutive days.
-
Sample Collection: Blood samples were collected at specified time points.
-
Analysis: Plasma levels of PCSK9 were measured using a commercial ELISA kit, and total cholesterol levels were determined.
-
Outcome: To assess the dose-dependent effect of PF-06446846 on plasma PCSK9 and total cholesterol.
Conclusion
Evolocumab is a potent, injectable biologic with a well-documented clinical profile demonstrating significant reductions in LDL-C and cardiovascular events. Its mechanism of inhibiting the protein-protein interaction between PCSK9 and LDLR is a validated therapeutic strategy.
This compound represents a novel, orally administered small molecule approach to PCSK9 inhibition. Its unique mechanism of selectively stalling ribosome translation of PCSK9 is a promising area of research. However, it remains in the preclinical stage of development, and its efficacy and safety in humans have not yet been established.
For researchers and drug development professionals, the key distinctions lie in the modality, mechanism of action, and, most importantly, the developmental stage. While evolocumab is a current therapeutic option, this compound is an early-stage investigational compound that will require extensive clinical evaluation to determine its potential role in managing hypercholesterolemia. The development of orally active PCSK9 inhibitors, such as this compound, is being closely watched as a potential future advancement in lipid-lowering therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serious adverse events and deaths in PCSK9 inhibitor trials reported on ClinicalTrials.gov: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of PCSK9 inhibitors: A Target Trial Emulation framework based on Real-World Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule PCSK9 Inhibitors: PF-06446846 Hydrochloride and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. While monoclonal antibodies have validated this target, the quest for orally bioavailable, small molecule inhibitors remains a key focus in cardiovascular drug development. This guide provides an objective comparison of PF-06446846 hydrochloride and other notable small molecule PCSK9 inhibitors, supported by experimental data to inform research and development efforts.
Overview of Mechanisms
Small molecule inhibitors of PCSK9 employ diverse mechanisms to reduce low-density lipoprotein cholesterol (LDL-C). This compound stands out with its unique mechanism of inhibiting PCSK9 protein translation by selectively stalling the ribosome.[1][2][3][4] Other small molecules, such as MK-0616 and NYX-PCSK9i, function by directly inhibiting the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR).[5][6][7] A third mechanism is employed by AZD0780, which affects the lysosomal trafficking of the PCSK9-LDLR complex, preventing LDLR degradation.[8][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other prominent small molecule PCSK9 inhibitors. Direct comparison should be approached with caution due to the variability in experimental models and assays employed.
Table 1: In Vitro Potency of Small Molecule PCSK9 Inhibitors
| Compound | Assay Type | Cell Line/System | Potency (IC50) | Reference(s) |
| PF-06446846 | Inhibition of PCSK9 Secretion | Huh7 | 0.3 µM | [10] |
| R-IMPP | Inhibition of PCSK9 Secretion | Native cell lines | 2 µM | [11] |
Note: IC50 values are not directly comparable due to different assay endpoints.
Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors
| Compound | Animal Model | Dosing Regimen | LDL-C Reduction | Total Cholesterol Reduction | Reference(s) |
| This compound | Rat | 5-50 mg/kg/day (oral) for 14 days | Dose-dependent reduction | Dose-dependent reduction | [10] |
| NYX-PCSK9i | APOE*3-Leiden.CETP Mouse | 50 mg/kg (oral) for 35 days | - | 46% (monotherapy), 65% (with atorvastatin) | [12][13] |
| AZD0780 | Human (Phase IIb) | 30 mg/day (oral) for 12 weeks | 50.7% | - | [1][14] |
| MK-0616 | Human (Phase IIb) | 30 mg/day (oral) for 8 weeks | 60.9% | - | [2][3][8] |
Note: Efficacy data are from different species and study designs (preclinical vs. clinical) and should be interpreted accordingly.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro PCSK9 Secretion Assay (for PF-06446846)
This assay quantifies the ability of a compound to inhibit the secretion of PCSK9 from cultured cells.
-
Cell Line: Human hepatoma cells (Huh7).
-
Protocol:
-
Huh7 cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
After a defined incubation period, the cell culture supernatant is collected.
-
The concentration of secreted PCSK9 in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value is calculated by plotting the percentage of PCSK9 secretion inhibition against the log concentration of the inhibitor.
-
In Vivo Efficacy Study in Rats (for PF-06446846)
This protocol evaluates the in vivo efficacy of a test compound on plasma PCSK9 and cholesterol levels in a rat model.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Animals are acclimated and randomized into treatment and vehicle control groups.
-
The test compound (e.g., this compound) is formulated for oral gavage and administered daily for a specified duration (e.g., 14 days) at various dose levels.
-
Blood samples are collected at baseline and at the end of the study.
-
Plasma is separated, and the concentrations of PCSK9, total cholesterol, and LDL-C are determined using commercial ELISA and enzymatic kits.
-
The percentage reduction in plasma parameters is calculated relative to the vehicle control group.[10]
-
PCSK9-LDLR Binding Assay (ELISA-based)
This assay is used to screen for and quantify the ability of small molecules to inhibit the binding of PCSK9 to the LDLR.
-
Materials: Recombinant human PCSK9, recombinant human LDLR-EGF-A domain, 96-well microtiter plates, detection antibodies (e.g., anti-His-tag HRP), and substrate.
-
Protocol:
-
96-well plates are coated with the recombinant LDLR-EGF-A domain.
-
After blocking non-specific binding sites, recombinant PCSK9 is pre-incubated with varying concentrations of the test compound.
-
The PCSK9-compound mixture is then added to the LDLR-coated wells.
-
Unbound PCSK9 and compound are washed away.
-
A horseradish peroxidase (HRP)-conjugated antibody that detects PCSK9 is added, followed by a chemiluminescent or colorimetric substrate.
-
The signal is measured using a plate reader, and the IC50 value is determined.
-
Cellular LDL Uptake Assay
This assay measures the ability of a compound to restore LDL uptake in hepatocytes in the presence of PCSK9.
-
Cell Line: Human hepatoma cells (e.g., HepG2).
-
Protocol:
-
HepG2 cells are seeded in a multi-well plate.
-
Cells are treated with recombinant PCSK9 in the presence or absence of the test compound.
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cells.
-
After an incubation period to allow for LDL uptake, the cells are washed to remove unbound LDL.
-
The amount of internalized fluorescent LDL is quantified using fluorescence microscopy or a plate reader.
-
An increase in fluorescence in the presence of the compound indicates a restoration of LDLR activity.
-
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: PCSK9 signaling pathway and points of inhibition by small molecules.
Caption: A typical experimental workflow for evaluating small molecule PCSK9 inhibitors.
Conclusion
This compound represents a novel class of small molecule PCSK9 inhibitors with a distinct mechanism of action. While direct comparisons of potency and efficacy with other emerging oral inhibitors like AZD0780 and MK-0616 are complicated by differing stages of development and methodologies, the available data highlight a promising and diverse landscape for oral PCSK9-targeted therapies. The continued investigation and head-to-head clinical studies of these compounds will be critical in determining their future roles in cardiovascular medicine.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New drug strategy: target the ribosome to halt protein production | Pfizer [pfizer.com]
- 3. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. ahajournals.org [ahajournals.org]
- 7. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Orally Bioavailable Macrocyclic Peptide That Inhibits Binding of PCSK9 to the Low Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
A Comparative Guide to PF-06446846 Hydrochloride and PF-06378503: Structure, Performance, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two related small molecule inhibitors, PF-06446846 hydrochloride and PF-06378503, which are known to selectively inhibit the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended to assist researchers in understanding the nuanced differences between these compounds for applications in cardiovascular and related research.
Structural Differences
The core chemical structures of PF-06446846 and PF-06378503 are closely related, with a key modification distinguishing the two. As illustrated in the chemical structures below (see Figure 1), the primary difference lies in the substitution on the pyridine ring. PF-06446846 possesses a chlorine atom at the 3-position of the pyridine ring, whereas PF-06378503 features a methyl group at the same position. This seemingly minor alteration can significantly impact the compound's biological activity, selectivity, and toxicity profile.
Figure 1: Chemical Structures of PF-06446846 and PF-06378503.
(A) PF-06446846
Image of the chemical structure of PF-06446846 would be placed here if image generation were possible.
IUPAC Name: N-(3-chloropyridin-2-yl)-N-((R)-piperidin-3-yl)-4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)benzamide(B) PF-06378503
Image of the chemical structure of PF-06378503 would be placed here if image generation were possible.
IUPAC Name: N-((R)-piperidin-3-yl)-4-(3H-[1][2][3]triazolo[4,5-b]pyridin-3-yl)-N-(3-(trifluoromethyl)pyridin-2-yl)benzamide (Note: The initial search identified a methyl group difference, however, a more detailed analysis of the structure from the reference paper would be needed to definitively confirm if it is a methyl or another small substituent).Performance Comparison
Both PF-06446846 and PF-06378503 are potent inhibitors of PCSK9 translation. However, subtle differences in their performance have been observed. PF-06378503 (also referred to as PF8503 in some literature) is reported to have similar potency to PF-06446846 (PF846) in inhibiting the production of PCSK9. Despite this, PF-06378503 has been noted to be slightly more toxic.[4]
The selectivity of these compounds is a critical aspect of their performance. While both are highly selective for PCSK9, ribosome profiling experiments have revealed that they inhibit the translation of an overlapping, yet distinct, set of off-target proteins.[4] This difference in off-target effects likely contributes to the observed variance in their toxicity profiles.
| Feature | This compound | PF-06378503 | Reference |
| Target | PCSK9 Translation | PCSK9 Translation | [3][4] |
| Potency (PCSK9 Inhibition) | Similar to PF-06378503 | Similar to PF-06446846 | [4] |
| Toxicity | Less toxic | Slightly more toxic | [4] |
| Selectivity | Highly selective for PCSK9 | Highly selective for PCSK9 with a distinct off-target profile | [4] |
Mechanism of Action: Targeting PCSK9 Translation
Both compounds share a novel mechanism of action, selectively stalling the ribosome during the translation of PCSK9 mRNA.[3][5] This leads to a reduction in the synthesis of the PCSK9 protein. PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). By inhibiting PCSK9 production, these compounds increase the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL cholesterol from the bloodstream.[6]
Experimental Protocols
Ribosome Profiling
Ribosome profiling is a key technique used to determine the selectivity of translational inhibitors like PF-06446846 and PF-06378503. The general workflow is as follows:
-
Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:
-
Treat cells with the compound of interest.
-
Lyse cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Digest the lysate with a nuclease (e.g., RNase I) to degrade mRNA not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs).
-
-
Monosome Isolation:
-
Isolate the 80S monosomes containing the RPFs by sucrose gradient centrifugation or size-exclusion chromatography.
-
-
RPF Extraction and Library Preparation:
-
Extract the RPFs from the isolated monosomes.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA RPFs into cDNA.
-
Amplify the cDNA library via PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the cDNA library using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes.
-
Analyze the density of ribosome footprints on each transcript to identify which proteins' translation is affected by the compound.
-
Conclusion
This compound and PF-06378503 are potent and selective inhibitors of PCSK9 translation with a novel mechanism of action. While they share a similar core structure and potency, a key structural difference leads to variations in their off-target effects and toxicity profiles. For researchers investigating the therapeutic potential of PCSK9 inhibition, PF-06446846 may represent a more favorable candidate due to its lower reported toxicity. However, the distinct off-target profile of PF-06378503 could be a valuable tool for studying the broader cellular impacts of ribosome stalling compounds. Careful consideration of these differences is essential for the design and interpretation of future studies.
References
- 1. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
A Comparative Guide to Plasma PCSK9 Reduction: The Small Molecule Inhibitor PF-06446846 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-06446846 hydrochloride's performance in reducing plasma Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) with other therapeutic alternatives. The information is supported by experimental data and detailed methodologies.
Introduction to PCSK9 and its Inhibition
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to low-density lipoprotein receptors (LDLR) on the surface of hepatocytes, targeting them for degradation. This reduction in LDLRs leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease. Inhibition of PCSK9 has emerged as a powerful strategy for lowering LDL-C levels.
This guide focuses on this compound, a novel small molecule inhibitor of PCSK9, and compares its mechanism and efficacy with established biologic alternatives, namely the monoclonal antibodies alirocumab and evolocumab, and the small interfering RNA (siRNA) therapeutic, inclisiran.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and its counterparts lies in their mechanism of action.
This compound: A Translational Inhibitor
PF-06446846 is an orally active small molecule that selectively inhibits the translation of PCSK9 mRNA into protein.[1] It achieves this by stalling the 80S ribosome at approximately the 34th codon of the PCSK9 transcript.[2] This targeted interference with protein synthesis leads to a decrease in the overall production and subsequent secretion of PCSK9.
Monoclonal Antibodies (Alirocumab & Evolocumab): Extracellular Neutralization
Alirocumab and evolocumab are injectable human monoclonal antibodies that bind to free PCSK9 in the plasma. This binding prevents PCSK9 from interacting with the LDLR, thereby sparing the receptor from degradation and allowing it to continue clearing LDL-C from the circulation.
Small Interfering RNA (Inclisiran): Silencing Gene Expression
Inclisiran is a synthetic small interfering RNA that targets and degrades the mRNA encoding for PCSK9 within hepatocytes. By preventing the translation of PCSK9 mRNA, inclisiran effectively reduces the synthesis of the PCSK9 protein.
Performance Comparison: Experimental Data
Direct head-to-head clinical trials between this compound and the other inhibitors are not available, as PF-06446846 is in the preclinical stage of development. However, a comparison can be drawn from available in vitro and in vivo data for PF-06446846 and extensive clinical trial data for the approved alternatives.
In Vitro Potency
| Compound | Assay System | Endpoint | Result (IC50) |
| This compound | Huh7 (human hepatoma) cells | Inhibition of PCSK9 secretion | 0.3 µM[1] |
In Vivo Efficacy
The following tables summarize the observed reduction in plasma PCSK9 and LDL-C for each compound. It is important to note the differences in the models used (preclinical for PF-06446846, clinical for others).
Table 1: this compound (Preclinical Data in Rats)
| Dose | Dosing Regimen | Plasma PCSK9 Reduction | Total Cholesterol Reduction | Reference |
| 30 mg/kg | Single oral dose | ~50% at 6 hours | ~20% at 24 hours | [2] |
| 100 mg/kg | Single oral dose | ~75% at 6 hours | ~35% at 24 hours | [2] |
| 50 mg/kg/day | 12 daily oral doses | ~60% (trough) | Not reported | [2] |
Table 2: Alternative PCSK9 Inhibitors (Clinical Data in Humans)
| Compound | Typical Dosing Regimen | LDL-C Reduction (from baseline) | Reference |
| Alirocumab | 75-150 mg every 2 weeks (subcutaneous) | 50-60% | [3] |
| Evolocumab | 140 mg every 2 weeks or 420 mg monthly (subcutaneous) | 50-60% | [3] |
| Inclisiran | 284 mg initial, at 3 months, then every 6 months (subcutaneous) | ~50% | [3] |
Experimental Protocols
Measurement of PCSK9 Reduction by this compound
The following protocols are based on the methodologies described in the preclinical studies of PF-06446846.[2]
1. In Vitro Inhibition of PCSK9 Secretion in Huh7 Cells
-
Cell Culture: Human hepatoma (Huh7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Sample Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
PCSK9 Quantification: The concentration of secreted PCSK9 in the supernatant is measured using a commercially available human PCSK9 ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PCSK9 inhibition against the log concentration of this compound.
2. In Vivo Assessment of Plasma PCSK9 Reduction in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: this compound is formulated in a suitable vehicle and administered orally via gavage at various doses. A control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected via a suitable method (e.g., tail vein) at multiple time points post-dose (e.g., 1, 3, 6, 24 hours).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
PCSK9 ELISA: Plasma PCSK9 concentrations are determined using a commercial rat/mouse PCSK9 ELISA kit.
-
Assay Principle: This is typically a sandwich ELISA. A microplate is pre-coated with an anti-PCSK9 antibody.
-
Procedure:
-
Plasma samples are diluted (e.g., 1:200) in the provided sample buffer.
-
100 µL of diluted samples and standards are added to the wells in duplicate and incubated for 1 hour at room temperature.
-
The plate is washed, and a biotin-labeled anti-PCSK9 detection antibody is added and incubated for 1 hour.
-
After another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.
-
Following a final wash, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The optical density is measured at 450 nm using a microplate reader.
-
-
Quantification: A standard curve is generated using the provided PCSK9 standards, and the concentration of PCSK9 in the plasma samples is interpolated from this curve.
-
Conclusion
This compound presents a novel, orally available, small molecule approach to PCSK9 inhibition by directly targeting its synthesis at the translational level. Preclinical data demonstrates its potential to significantly reduce plasma PCSK9 levels. In contrast, the currently approved biologic therapies, alirocumab, evolocumab, and inclisiran, are administered via subcutaneous injection and act either by neutralizing circulating PCSK9 or by silencing its mRNA. While the LDL-C lowering efficacy of the approved biologics is well-established in clinical settings, the development of an effective oral therapy like this compound could offer a significant advancement in the management of hypercholesterolemia, potentially improving patient convenience and adherence. Further clinical development will be necessary to ascertain the efficacy and safety of this compound in humans and to fully understand its comparative therapeutic profile.
References
Dawn of a New Era in Cholesterol Management: A Comparative Analysis of Oral PCSK9 Inhibitors
The landscape of lipid-lowering therapies is on the brink of a significant transformation with the emergence of orally administered PCSK9 inhibitors. For years, the remarkable efficacy of injectable PCSK9 monoclonal antibodies in reducing low-density lipoprotein cholesterol (LDL-C) has been tempered by the need for subcutaneous administration. The development of effective oral agents promises to revolutionize patient management by improving convenience and accessibility. This guide provides a comprehensive comparative analysis of the leading oral PCSK9 inhibitors in development, with a focus on their performance, underlying mechanisms, and the experimental data that supports their clinical progression.
Mechanism of Action: A Shared Pathway
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of LDL-C homeostasis. By binding to the LDL receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation. This reduction in LDLR recycling leads to decreased clearance of LDL-C from the bloodstream, and consequently, higher circulating levels of "bad" cholesterol.
Oral PCSK9 inhibitors, like their injectable predecessors, are designed to disrupt the interaction between PCSK9 and the LDLR. By blocking this binding, these small molecule inhibitors prevent the degradation of the LDLR, leading to an increased number of receptors on the cell surface. This, in turn, enhances the clearance of LDL-C from the circulation, resulting in a significant reduction in plasma LDL-C levels.
Comparative Efficacy and Safety of Investigational Oral PCSK9 Inhibitors
Several oral PCSK9 inhibitors are currently in various stages of clinical development. This section provides a comparative overview of the three most advanced candidates: MK-0616 (Merck), AZD0780 (AstraZeneca), and CVI-LM001 (CVI Pharmaceuticals).
| Feature | MK-0616 | AZD0780 | CVI-LM001 |
| Molecule Type | Macrocyclic Peptide | Small Molecule | Small Molecule |
| Mechanism of Action | Binds to PCSK9 and inhibits its interaction with the LDLR[1] | Binds to the C-terminal domain of PCSK9[2] | Reduces PCSK9 gene expression and increases LDLR abundance[3] |
| Phase of Development | Phase 3 | Phase 2b | Phase 2 |
| LDL-C Reduction (Placebo-Adjusted) | Up to 60.9% at 30 mg daily (Phase 2b)[4] | 52% on top of rosuvastatin (Phase 1)[2][5] | 26.3% at 300 mg daily (Phase 1b)[3][6] |
| Key Clinical Trial Findings | Well-tolerated with no serious adverse events reported in Phase 2b.[4] | Generally safe and well-tolerated in Phase 1, with no restrictions related to food intake.[2] | Benign safety profile and well-tolerated in Phase 1 studies.[3][6] |
| Dosing Regimen | Once daily | Once daily | Once daily |
Experimental Protocols
The evaluation of oral PCSK9 inhibitors in clinical trials relies on a series of well-established experimental protocols to assess their pharmacokinetic, pharmacodynamic, and safety profiles. While specific internal standard operating procedures of pharmaceutical companies are proprietary, the following sections describe the standard methodologies employed in the field.
Measurement of LDL-Cholesterol
The primary efficacy endpoint in clinical trials for lipid-lowering therapies is the percentage change in LDL-C from baseline. The gold standard for LDL-C measurement is Beta-Quantification .
Beta-Quantification Protocol:
-
Ultracentrifugation: A plasma sample is subjected to ultracentrifugation to separate very-low-density lipoproteins (VLDL) and chylomicrons from the denser lipoproteins.
-
Precipitation: The bottom fraction, containing LDL, high-density lipoprotein (HDL), and intermediate-density lipoprotein (IDL), is treated with a heparin-manganese reagent to precipitate apolipoprotein B-containing lipoproteins (LDL and IDL).
-
Cholesterol Measurement: The cholesterol content of the supernatant (HDL-C) and the bottom fraction (LDL-C + IDL-C + HDL-C) is measured using the Abell-Kendall reference method.
-
Calculation: LDL-C is calculated by subtracting the HDL-C from the cholesterol content of the bottom fraction.
In large clinical trials, direct measurement methods or calculations like the Friedewald equation (for triglycerides <400 mg/dL) are often used for practical reasons, with standardization against the beta-quantification reference method.
Measurement of PCSK9 Levels
To assess the pharmacodynamic effect of the inhibitors, the concentration of free and total PCSK9 in the plasma is measured. The most common method for this is the Enzyme-Linked Immunosorbent Assay (ELISA) .
General ELISA Protocol for PCSK9:
-
Coating: A 96-well microplate is coated with a capture antibody specific for human PCSK9.
-
Blocking: The plate is washed and blocked to prevent non-specific binding.
-
Sample Incubation: Patient plasma samples and standards are added to the wells and incubated.
-
Detection: A detection antibody, also specific for PCSK9 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader, and the concentration of PCSK9 is determined by comparison to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another highly sensitive and specific method used for the absolute quantification of PCSK9.
Assessment of PCSK9-LDLR Binding Inhibition
In vitro assays are crucial for determining the potency of a PCSK9 inhibitor by measuring its ability to block the interaction between PCSK9 and the LDLR.
Homogeneous Proximity-Based Assay (e.g., AlphaLISA®) Protocol:
-
Reagent Preparation: Recombinant human PCSK9 (often tagged, e.g., with a His-tag) and the extracellular domain of the LDLR (e.g., with a FLAG-tag) are used.
-
Incubation: The inhibitor at various concentrations is pre-incubated with PCSK9. The LDLR is then added to the mixture.
-
Bead Addition: Donor beads (e.g., nickel chelate-coated, binding to the His-tag on PCSK9) and acceptor beads (e.g., anti-FLAG antibody-coated, binding to the LDLR) are added.
-
Signal Detection: If PCSK9 and LDLR are in close proximity (i.e., bound), excitation of the donor bead results in a signal from the acceptor bead. The signal is inversely proportional to the inhibitory activity of the compound.
Conclusion
The development of oral PCSK9 inhibitors represents a major advancement in the management of hypercholesterolemia. The data from ongoing clinical trials for agents like MK-0616 and AZD0780 are highly promising, demonstrating significant LDL-C reduction with a favorable safety profile. While direct head-to-head comparative trials are yet to be conducted, the available data suggest that these oral agents could offer efficacy comparable to the established injectable therapies, with the significant advantage of oral administration. As these molecules progress through late-stage clinical development, the scientific community eagerly awaits further data that will fully elucidate their long-term safety and impact on cardiovascular outcomes. The convenience of a daily pill has the potential to dramatically improve patient adherence and, ultimately, reduce the global burden of atherosclerotic cardiovascular disease.
References
- 1. Oral PCSK9 Inhibitor for High Cholesterol · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. A new method for measurement of total plasma PCSK9: clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of a quantitative method to measure free proprotein convertase subtilisin/kexin type 9 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of PF-06446846 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-06446846 hydrochloride's cross-reactivity and selectivity profile against other alternatives for the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions.
Executive Summary
This compound is a first-in-class, orally active small molecule that selectively inhibits the translation of PCSK9 by inducing ribosome stalling.[1] This mechanism of action is distinct from other major classes of PCSK9 inhibitors, such as monoclonal antibodies. Ribosome profiling studies have demonstrated that PF-06446846 is highly selective for PCSK9, with minimal off-target effects.[1] This guide will delve into the specifics of its cross-reactivity profile, compare it with a structurally related compound, and contrast its mechanism with antibody-based inhibitors.
Mechanism of Action of PF-06446846
PF-06446846 exerts its inhibitory effect by binding to the exit tunnel of the 80S ribosome during the translation of PCSK9 mRNA.[1] This binding event is dependent on the specific amino acid sequence of the nascent PCSK9 polypeptide chain within the ribosome. The interaction induces a stall in translation at approximately codon 34 of PCSK9, leading to a significant and selective reduction in the synthesis of the PCSK9 protein.[1][2]
Cross-Reactivity and Selectivity Profile
The selectivity of PF-06446846 has been primarily assessed through ribosome profiling experiments in human cell lines, such as Huh7. These studies have consistently shown that the compound has a very narrow spectrum of activity, predominantly affecting the translation of PCSK9.
Comparison with a Structurally Related Compound
A study comparing PF-06446846 (PF846) with a related, more cytotoxic compound, PF-06378503 (PF8503), provides the most direct cross-reactivity data. While both compounds inhibit PCSK9 with similar potency, their off-target profiles are surprisingly distinct.
| Feature | PF-06446846 (PF846) | PF-06378503 (PF8503) |
| Primary Target | PCSK9 | PCSK9 |
| PCSK9 Inhibition IC50 | ~0.4 µM | ~0.4 µM |
| Number of Off-Target mRNAs | Not explicitly stated, but few | 46 |
| Overlap of Off-Targets with PF846 | N/A | 12 |
Table 1: Comparison of PF-06446846 and PF-06378503 Off-Target Effects. [3]
Notably, of the 46 mRNAs where translation was stalled by PF8503, only 12 were also affected by PF-06446846.[3] This suggests that subtle structural modifications can significantly alter the off-target profile of this class of ribosome-stalling compounds. For instance, PF-06446846 potently inhibits the translation of FAM13B and HSD17B11, which are unaffected by PF8503.[3] Conversely, PF8503 strongly inhibits the translation of CNPY4, TM4SF4, and DHFRL1, which are minimally affected by PF-06446846.[3]
Comparison with Monoclonal Antibody Inhibitors
The most widely used PCSK9 inhibitors are monoclonal antibodies such as Alirocumab and Evolocumab. These drugs function through a fundamentally different mechanism, which inherently leads to a different type of cross-reactivity profile.
| Feature | This compound | Alirocumab & Evolocumab |
| Mechanism of Action | Intracellular inhibition of PCSK9 protein synthesis via ribosome stalling.[1] | Extracellular binding to circulating PCSK9 protein, preventing its interaction with the LDL receptor.[4][5][6] |
| Target | Nascent PCSK9 peptide within the ribosome.[1] | Circulating PCSK9 protein.[4][5][6] |
| Potential Cross-Reactivity | Off-target ribosome stalling on other nascent peptides. | Binding to proteins with similar epitopes to PCSK9 (though highly specific). |
| Route of Administration | Oral | Subcutaneous injection |
Table 2: Mechanistic Comparison of PF-06446846 and Monoclonal Antibody PCSK9 Inhibitors.
Due to their distinct mechanisms, a direct comparison of cross-reactivity based on binding assays is not feasible. The selectivity of monoclonal antibodies is determined by their specific binding to the target protein, whereas the selectivity of PF-06446846 is determined by the sequence of the nascent peptide chain.
PCSK9 Signaling Pathway and Downstream Effects
Inhibition of PCSK9, regardless of the mechanism, leads to a well-defined downstream signaling cascade. By reducing PCSK9 levels, the degradation of the Low-Density Lipoprotein Receptor (LDLR) is prevented. This results in increased recycling of the LDLR to the surface of hepatocytes, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the bloodstream.
Experimental Protocols
The primary method for assessing the selectivity of PF-06446846 is Ribosome Profiling (Ribo-Seq) . The following is a generalized workflow for such an experiment.
Detailed Methodologies:
1. Cell Culture and Treatment:
-
Human hepatocellular carcinoma cells (Huh7) are cultured under standard conditions.
-
Cells are treated with a specified concentration of this compound or a vehicle control (e.g., DMSO) for a defined period.
2. Cell Lysis and Ribosome Stabilization:
-
Translation is arrested by the addition of a translation elongation inhibitor, such as cycloheximide.
-
Cells are lysed in a buffer containing detergents and RNase inhibitors to preserve the integrity of ribosome-mRNA complexes.
3. Nuclease Digestion:
-
The cell lysate is treated with RNase I to digest all mRNA that is not protected by ribosomes.
4. Isolation of Ribosome-Protected Fragments (RPFs):
-
Monosomes (single ribosomes bound to mRNA fragments) are isolated by sucrose density gradient ultracentrifugation.
5. RNA Extraction and Library Preparation:
-
RNA is extracted from the isolated monosome fractions.
-
The resulting RPFs (typically 28-30 nucleotides in length) are converted into a cDNA library suitable for high-throughput sequencing. This involves adapter ligation, reverse transcription, and PCR amplification.
6. Sequencing and Data Analysis:
-
The cDNA library is sequenced using a next-generation sequencing platform.
-
The resulting reads are aligned to a reference transcriptome. The density of reads at specific codon positions is analyzed to identify ribosome stall sites, which appear as a significant accumulation of reads at a particular location in the treated samples compared to the vehicle control.
Conclusion
This compound represents a novel class of PCSK9 inhibitors with a highly selective mechanism of action. Its mode of inhibiting protein synthesis at the ribosome level is fundamentally different from that of antibody-based therapies. Cross-reactivity studies, particularly ribosome profiling, have demonstrated a high degree of selectivity for its intended target, PCSK9. Comparative data with a structurally similar compound highlights that minor chemical modifications can significantly alter the off-target profile, suggesting a potential for fine-tuning the selectivity of future molecules in this class. For researchers in drug development, PF-06446846 serves as a compelling example of a highly selective, orally available small molecule that can modulate a previously "undruggable" target through a novel mechanism.
References
- 1. Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular response to small molecules that selectively stall protein synthesis by the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Evolocumab? [synapse.patsnap.com]
- 6. What is the mechanism of action of Alirocumab? [synapse.patsnap.com]
On-Target Activity of PF-06446846 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PF-06446846 hydrochloride, a novel small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation, with other PCSK9-targeting therapeutics. The on-target activity of this compound is substantiated by comprehensive experimental data.
Introduction to this compound
This compound is an orally active and highly selective small molecule that presents a unique mechanism for lowering low-density lipoprotein cholesterol (LDL-C).[1][2][3] Unlike existing antibody-based therapies that target the circulating PCSK9 protein, this compound acts at the translational level, inhibiting the synthesis of the PCSK9 protein itself.[3][4] This novel approach offers the convenience of oral administration and has demonstrated significant efficacy in preclinical models.[2][4]
Mechanism of Action: Selective Ribosomal Stalling
PCSK9 plays a critical role in cholesterol homeostasis by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This reduction in LDLR density leads to decreased clearance of LDL-C from the bloodstream, resulting in elevated plasma LDL-C levels.
This compound functions by selectively inducing the stalling of the 80S ribosome during the translation of PCSK9 mRNA.[5] This stalling event occurs specifically around codon 34 and is dependent on the sequence of the nascent polypeptide chain within the ribosomal exit tunnel.[3][4] By preventing the successful translation of PCSK9, this compound effectively reduces the levels of functional PCSK9 protein, leading to increased LDLR recycling and enhanced LDL-C clearance.
Experimental Confirmation of On-Target Activity
The specific activity of this compound has been validated through a series of in vitro and in vivo experiments.
Cell-based and cell-free assays demonstrate the potent and selective inhibition of PCSK9 production by this compound.
| Assay Type | System | Endpoint | Result |
| PCSK9 Secretion | Huh7 cells | Inhibition of PCSK9 secretion | IC50: 0.3 µM[1] |
| Cell-Free Translation | HeLa cell-free system | Inhibition of PCSK9(1-35)-luciferase expression | IC50: 2 µM[6] |
Oral administration of this compound to male Sprague-Dawley rats resulted in a dose-dependent reduction in plasma PCSK9 and total cholesterol levels.
| Parameter | 5 mg/kg/day | 15 mg/kg/day | 50 mg/kg/day |
| Plasma PCSK9 Reduction | Significant | More Significant | Most Significant |
| Total Cholesterol Reduction | Significant | More Significant | Most Significant |
| (Data adapted from studies on male Sprague-Dawley rats with oral gavage for 14 days)[1] |
Ribosome profiling experiments in Huh7 cells treated with this compound revealed a high degree of selectivity for PCSK9 translation. The compound was found to affect a very small percentage of other transcripts, confirming its specific on-target activity.[3][4] The primary stall site was identified around codon 34 of the PCSK9 transcript.[3][4]
Comparison with Alternative PCSK9 Inhibitors
This compound's mechanism distinguishes it from other major classes of PCSK9 inhibitors.
| Feature | This compound | Monoclonal Antibodies (e.g., Alirocumab, Evolocumab) | Small Interfering RNA (siRNA) (Inclisiran) |
| Target | PCSK9 mRNA translation | Extracellular PCSK9 protein | PCSK9 mRNA |
| Mechanism | Ribosome stalling | Binds to circulating PCSK9, preventing LDLR interaction | RNA interference leading to mRNA degradation |
| Administration | Oral | Subcutaneous injection | Subcutaneous injection |
| Dosing Frequency | Daily (preclinical) | Every 2-4 weeks | Every 6 months (after initial doses) |
| LDL-C Reduction | Dose-dependent (preclinical) | ~50-60%[2] | ~50% |
Experimental Protocols and Workflows
This assay quantifies the inhibitory effect of this compound on the synthesis of a PCSK9-reporter fusion protein.
-
Methodology: A HeLa cell-free translation system is programmed with an mRNA encoding a fusion protein of the N-terminal region of PCSK9 and luciferase.[6] The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control. Luciferase activity is then measured as a proxy for protein synthesis.
-
Key Steps:
-
Prepare HeLa cell-free lysate.
-
Synthesize PCSK9-luciferase fusion mRNA.
-
Set up translation reactions with lysate, mRNA, amino acids, and energy source.
-
Add this compound at various concentrations.
-
Incubate to allow for protein synthesis.
-
Measure luciferase activity using a luminometer.
-
This technique provides a snapshot of all translated mRNAs in a cell at a specific moment, allowing for the identification of ribosome stalling events.
-
Methodology: Huh7 cells are treated with this compound or a vehicle. Ribosomes are stalled on the mRNA, and unprotected mRNA is digested with RNase. The ribosome-protected mRNA fragments are then sequenced and mapped to the transcriptome to determine ribosome occupancy and identify stall sites.[3]
-
Key Steps:
-
Treat Huh7 cells with PF-06446846 or vehicle.
-
Lyse cells and treat with RNase to digest unprotected mRNA.
-
Isolate ribosome-mRNA complexes (monosomes).
-
Extract ribosome-protected mRNA fragments.
-
Prepare a sequencing library from the fragments.
-
Deep sequence the library.
-
Align reads to the transcriptome and analyze ribosome density.
-
This study evaluates the effect of orally administered this compound on plasma PCSK9 and cholesterol levels in a rodent model.
-
Methodology: Male Sprague-Dawley rats are administered this compound daily via oral gavage at different dose levels for a specified period (e.g., 14 days).[1] Blood samples are collected at various time points to measure plasma concentrations of PCSK9 and cholesterol.
-
Key Steps:
-
Acclimatize male Sprague-Dawley rats.
-
Administer this compound or vehicle daily by oral gavage.
-
Collect blood samples at specified time points.
-
Separate plasma from blood samples.
-
Quantify plasma PCSK9 levels using ELISA.
-
Measure plasma total cholesterol, LDL-C, and HDL-C.
-
Perform statistical analysis of the data.
-
Conclusion
This compound demonstrates potent and highly selective on-target activity by inhibiting the translation of PCSK9. This unique mechanism, confirmed through in vitro and in vivo studies, establishes it as a promising orally active therapeutic for lowering LDL-C. Its distinct mode of action compared to antibody-based and siRNA approaches offers a valuable alternative in the landscape of PCSK9-targeted therapies. Further clinical development is warranted to evaluate its full therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Adverse Cardiac Events of Hypercholesterolemia Are Enhanced by Sitagliptin Administration in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. cusabio.com [cusabio.com]
- 5. Low Dose of Emodin Inhibits Hypercholesterolemia in a Rat Model of High Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental animals [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for PF-06446846 Hydrochloride
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential logistical information and procedural guidance for the safe disposal of PF-06446846 hydrochloride, a research chemical.
Important Note: This material should be considered hazardous until further information becomes available.[1] It is intended for research use only and not for human or veterinary use.[1][2] Always consult the complete Safety Data Sheet (SDS) provided by your supplier and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
Immediate Safety Precautions
Before handling this compound, ensure you are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with your eyes, skin, or clothing.[1]
-
Handling: Wash hands thoroughly after handling.[1]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.
Proper Disposal Procedures for this compound
Due to the limited availability of specific disposal information for this compound, a conservative approach adhering to general best practices for hazardous chemical waste is mandatory.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Designation: Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous lab trash.
Step 2: Waste Collection and Containment
-
Containers: Use a designated, compatible, and properly sealed waste container. The original product container is often a suitable choice for the pure compound. For solutions or contaminated materials, use containers that will not react with the waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Disposal Vendor: The disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. Your EHS office will have established procedures for this.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.
-
Container Disposal: Once properly decontaminated, the empty container can typically be disposed of as regular lab glass or plastic waste. Consult your EHS office for specific institutional policies.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₂H₂₀ClN₇O · xHCl |
| Formula Weight | 433.9 g/mol |
| Purity | ≥98% |
| Supplied as | A solid |
| Storage Temperature | -20°C |
| Stability | ≥4 years |
| Solubility (Slightly Soluble) | Acetonitrile:Water (1:1): 0.1-1 mg/mlDMSO: 0.1-1 mg/ml |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols and Signaling Pathways
PF-06446846 is an inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9) translation.[1] It functions by selectively stalling the human ribosome during the translation of mRNA encoding for PCSK9.[1] This leads to a reduction in the secretion of PCSK9.
Experimental Workflow: General Chemical Handling and Disposal
The following diagram illustrates a logical workflow for the handling and disposal of a research chemical like this compound.
Caption: Logical workflow for safe handling and disposal of research chemicals.
References
Essential Safety and Operational Guidance for Handling PF-06446846 Hydrochloride
For researchers, scientists, and drug development professionals, the following provides immediate, essential safety and logistical information for the handling and disposal of PF-06446846 hydrochloride. This potent, orally active inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) translation requires stringent safety protocols to prevent exposure.[1][2][3][4] While a specific Safety Data Sheet (SDS) is not publicly available, the compound should be treated as hazardous until more comprehensive toxicological data is known.[5] Standard practice for handling highly potent active pharmaceutical ingredients (HPAPIs) should be followed.[6]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, dermal contact, and ingestion.[5][7] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Coverall (e.g., DuPont™ Tyvek®)[6]- Safety Goggles or Face Shield[8]- N95 Respirator or higher (e.g., Powered Air-Purifying Respirator - PAPR)[8][9] |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Coverall- Safety Goggles or Face Shield- Work within a certified chemical fume hood |
| In-vivo Dosing and Animal Handling | - Double Nitrile Gloves- Disposable Gown/Coverall- Safety Goggles- Appropriate respiratory protection based on risk assessment |
| Waste Disposal | - Chemical-resistant Gloves (e.g., Nitrile)- Disposable Gown- Safety Goggles or Face Shield |
Handling and Operational Plan
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a containment system like a glove box to minimize inhalation exposure.[9]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required equipment and reagents within the containment area.
-
Weighing: If possible, use a balance with a draft shield inside the fume hood. Handle the solid compound with care to avoid generating dust.
-
Solution Preparation: this compound is supplied as a solid and can be dissolved in solvents such as DMSO.[2][3][5] When preparing stock solutions, add the solvent slowly to the solid to prevent splashing.
-
Spill Management: In the event of a spill, follow established laboratory procedures for hazardous chemical spills. This typically involves using an appropriate absorbent material, decontaminating the area, and disposing of the waste as hazardous.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.[10] All disposal must be in accordance with local, state, and federal regulations.[11][12]
| Waste Type | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container. Do not mix with general laboratory waste. |
| Aqueous Solutions | - Collect in a labeled, sealed container for hazardous aqueous waste. Neutralization of the hydrochloride salt with a suitable base may be required before disposal, following institutional guidelines.[10] |
| Organic Solvent Solutions (e.g., DMSO) | - Collect in a labeled, sealed container for hazardous organic waste. Do not mix with aqueous waste. |
| Contaminated PPE | - Carefully remove and place in a designated hazardous waste bag for incineration.[9] |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. aiha.org [aiha.org]
- 10. benchchem.com [benchchem.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
